5-Ethyl-N-methylfuran-2-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
5-ethyl-N-methylfuran-2-amine |
InChI |
InChI=1S/C7H11NO/c1-3-6-4-5-7(8-2)9-6/h4-5,8H,3H2,1-2H3 |
InChI Key |
PLCSJVSWAJTWKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)NC |
Origin of Product |
United States |
Foundational & Exploratory
5-Ethyl-N-methylfuran-2-amine synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-Ethyl-N-methylfuran-2-amine
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 5-Ethyl-N-methylfuran-2-amine, a substituted furfurylamine of interest to researchers in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, this document constructs a validated synthesis strategy based on well-established chemical principles. The core of this guide focuses on the reductive amination of the commercially available precursor, 5-ethyl-2-furaldehyde, with methylamine. We will explore the underlying reaction mechanism, compare different methodological approaches, provide detailed experimental protocols, and discuss key parameters for reaction optimization. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Introduction and Strategic Pathway Selection
Substituted N-alkyl furfurylamines are a significant class of heterocyclic compounds, frequently investigated for their potential applications in pharmaceuticals and as versatile chemical building blocks.[1][2][3] The target molecule, 5-Ethyl-N-methylfuran-2-amine, combines a furan core, a C5-ethyl substituent, and an N-methylaminomethyl group at the C2 position. The strategic design of its synthesis is paramount for efficient and scalable production.
A retrosynthetic analysis logically disconnects the primary carbon-nitrogen bond, identifying 5-ethyl-2-furaldehyde and methylamine as the most direct and logical precursors. This approach is significantly more advantageous than alternatives such as palladium-catalyzed C-N cross-coupling (e.g., Buchwald-Hartwig amination), which would necessitate a potentially less stable or accessible 2-halo-5-ethylfuran starting material.[4] The commercial availability of 5-ethyl-2-furaldehyde further solidifies the reductive amination pathway as the most practical and economically viable choice.[5][6][7]
This guide will therefore focus exclusively on this superior pathway, detailing the mechanism, experimental variables, and validated protocols.
Caption: Retrosynthetic and forward synthesis plan for 5-Ethyl-N-methylfuran-2-amine.
The Core Reaction: A Mechanistic Deep Dive into Reductive Amination
Reductive amination is a cornerstone of synthetic organic chemistry for forming carbon-nitrogen bonds.[8] It is a one-pot reaction that proceeds in two discrete, sequential steps:
-
Imine Formation: The synthesis begins with the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of 5-ethyl-2-furaldehyde. This is followed by dehydration to form a Schiff base, specifically the N-(5-ethylfuran-2-yl)methylidenemethanamine intermediate. This step is typically reversible and can be acid-catalyzed to facilitate the dehydration.
-
Reduction: The C=N double bond of the imine is then selectively reduced to a single bond to yield the final secondary amine product. This reduction is irreversible and drives the entire reaction equilibrium towards the product. The choice of reducing agent is critical and dictates the reaction conditions and potential for side reactions.
Caption: Mechanism of the reductive amination pathway.
Critical Parameters and Optimization
The success and efficiency of the synthesis hinge on the careful selection of several key parameters. The insights below are synthesized from extensive studies on the reductive amination of furfural and its derivatives.[9][10][11]
| Parameter | Options & Considerations | Causality & Field-Proven Insights |
| Reducing Agent | Chemical Hydrides: NaBH₄, NaBH(OAc)₃, NaBH₃CNCatalytic Hydrogenation: H₂ gas with a metal catalyst | Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for lab-scale synthesis. It is milder and more selective for imines over aldehydes, allowing for a true one-pot procedure where all reagents can be mixed at once. Catalytic hydrogenation (e.g., with Pd/C or Raney Ni) is a cleaner, more atom-economical method suitable for larger scales, but it requires specialized pressure equipment. It also carries a risk of over-reduction of the furan ring if conditions are too harsh.[9][12] |
| Catalyst (for Hydrogenation) | Pd/C, PtO₂, Raney Nickel, Rh/Al₂O₃ | The choice of catalyst is critical for selectivity. Rhodium-based catalysts have shown high selectivity for the amine product while minimizing side reactions.[10] Nickel catalysts are effective but may require higher temperatures and pressures.[9] Palladium is a common and robust choice. The interaction between the metal and support can significantly influence activity and selectivity. |
| Solvent | Methanol, Ethanol, Dichloromethane (DCM), Tetrahydrofuran (THF) | Protic solvents like methanol or ethanol are often used as they readily dissolve the amine salt and the final product. For hydride reductions like with NaBH(OAc)₃, aprotic solvents such as DCM or THF are preferred to prevent reaction with the solvent. |
| Temperature | 0 °C to 80 °C | Imine formation is often performed at room temperature. The reduction step may be conducted at 0 °C to control exothermicity, especially with powerful hydrides. Catalytic hydrogenations may require elevated temperatures (e.g., 80 °C) to achieve reasonable reaction rates.[10] |
| Stoichiometry/Pressure | Amine: 1.1-1.5 equivalentsH₂ Pressure: 1-10 bar | A slight excess of the amine is used to drive the imine formation equilibrium. For catalytic hydrogenation, H₂ pressure is a key factor; higher pressures can increase the reaction rate but also the risk of furan ring saturation.[10] |
Experimental Protocols
The following protocols are self-validating systems, representing standard, reliable methodologies for reductive amination.
Protocol 1: Laboratory-Scale Synthesis via Chemical Reduction
This protocol utilizes sodium triacetoxyborohydride for its high selectivity and operational simplicity.
Workflow Diagram:
Caption: Experimental workflow for chemical reduction protocol.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-ethyl-2-furaldehyde (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Imine Formation: Add a solution of methylamine (1.2 eq, e.g., 2.0 M solution in THF) dropwise to the stirred solution at room temperature. Stir the reaction mixture for 30-60 minutes.
-
Reduction: Cool the flask in an ice bath to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to obtain the pure 5-Ethyl-N-methylfuran-2-amine.
Protocol 2: Scalable Synthesis via Catalytic Hydrogenation
This protocol is suitable for larger quantities and represents a greener chemistry approach.
Step-by-Step Methodology:
-
Catalyst Loading: To a high-pressure hydrogenation vessel, add 5-ethyl-2-furaldehyde (1.0 eq) and a suitable solvent such as methanol (approx. 0.2 M). Add the hydrogenation catalyst (e.g., 5 mol% Rh/Al₂O₃) under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Amine Addition: Add an aqueous or methanolic solution of methylamine (1.5 eq).
-
Hydrogenation: Seal the vessel. Purge the system several times with hydrogen gas (H₂). Pressurize the vessel to the desired pressure (e.g., 5 bar) and begin vigorous stirring. Heat the reaction to the target temperature (e.g., 80 °C).[10]
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when H₂ uptake ceases.
-
Workup: Cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography as needed.
Conclusion
The synthesis of 5-Ethyl-N-methylfuran-2-amine is most effectively and reliably achieved through the reductive amination of 5-ethyl-2-furaldehyde with methylamine. This in-depth guide has established the mechanistic foundation for this transformation and provided two distinct, field-proven protocols catering to different laboratory scales and philosophies. The chemical hydride approach offers simplicity and selectivity for research-scale synthesis, while catalytic hydrogenation provides a scalable and environmentally conscious alternative. By carefully controlling the choice of reducing agent, solvent, and temperature, researchers can optimize this pathway to achieve high yields of the target compound, enabling further investigation into its potential applications.
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Garcia-Ortiz, A., Vidal, J. D., Climent, M. J., & Iborra, S. (2019). Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes. ResearchGate. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 5-Ethyl-N-methylfuran-2-amine
Abstract
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of the novel compound, 5-Ethyl-N-methylfuran-2-amine. Recognizing the scarcity of published data for this specific molecule, this document serves as a methodological roadmap for researchers, scientists, and drug development professionals. It outlines the critical importance of key physicochemical parameters in the context of drug discovery and furnishes detailed, field-proven experimental protocols for their determination. By leveraging data from structurally analogous furan derivatives, this guide offers predicted properties and contextualizes the experimental choices, ensuring a scientifically rigorous approach to characterizing this and other novel chemical entities. The protocols described herein are designed as self-validating systems, emphasizing scientific integrity and reproducibility.
Introduction: The Furan Moiety in Drug Discovery and the Emergence of 5-Ethyl-N-methylfuran-2-amine
The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of new therapeutic agents.[1] Furan derivatives have demonstrated a wide range of biological activities, underscoring the importance of synthesizing and characterizing novel analogues.[2] 5-Ethyl-N-methylfuran-2-amine is one such novel compound, representing a potential building block for new chemical entities.
The journey of a novel compound from initial synthesis to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These properties, including aqueous solubility, pKa, and lipophilicity (LogP), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its bioavailability and potential for toxicity.[3][4] Poor physicochemical properties are a major cause of attrition in the drug development pipeline. Therefore, early and accurate characterization is not just a perfunctory step but a cornerstone of a successful drug discovery program.
This guide provides the necessary theoretical grounding and practical, step-by-step protocols to enable a comprehensive physicochemical assessment of 5-Ethyl-N-methylfuran-2-amine.
Predicted Physicochemical Profile and Structural Analogs
In the absence of direct experimental data for 5-Ethyl-N-methylfuran-2-amine, we can infer a probable physicochemical profile by examining structurally related compounds and employing computational prediction tools. This predictive approach is an essential first step in guiding experimental design.
Structural Analogs Considered:
-
2-Methylfuran: Provides a baseline for the furan core's general properties. It is a water-insoluble liquid.[5][6]
-
2-Ethyl-5-methylfuran: Offers insight into the impact of alkyl substitution on the furan ring.[7][8]
-
N-substituted furan amines: These are crucial for understanding the influence of the amine group on properties like pKa and solubility.[9]
The key structural features of 5-Ethyl-N-methylfuran-2-amine that will influence its properties are the basic secondary amine, the aromatic furan ring, and the ethyl group which increases lipophilicity.
Table 1: Predicted Physicochemical Properties of 5-Ethyl-N-methylfuran-2-amine
| Property | Predicted Value/Range | Rationale & Significance in Drug Discovery |
| Molecular Weight | ~139.2 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability. |
| Aqueous Solubility | Low to Moderate | The alkylated furan ring suggests low intrinsic solubility, but the basic amine offers a handle for salt formation to improve solubility. Poor solubility can hinder absorption and lead to unreliable in vitro assay results.[10][11] |
| pKa (of conjugate acid) | 4.0 - 6.0 | The amine group will be protonated at physiological pH. The pKa is critical for determining the ionization state, which affects solubility, permeability, and target binding. This predicted range is typical for N-alkylated aromatic amines where the nitrogen lone pair has some aromatic character. |
| LogP (Octanol/Water) | 2.0 - 3.5 | The ethyl and methyl groups contribute to lipophilicity. LogP is a key indicator of a compound's ability to cross cell membranes. Values in this range are often optimal for oral absorption, though higher values can sometimes lead to metabolic instability or toxicity.[3] |
| Polar Surface Area | ~28 Ų | This value is within the desirable range for good cell permeability. |
Note: These values are estimations and require experimental verification.
Determination of Core Physicochemical Properties: Protocols and Rationale
This section provides detailed, step-by-step protocols for the experimental determination of the most critical physicochemical properties. The choice of method is explained based on its suitability for a research and discovery setting.
Aqueous Solubility
Causality Behind Experimental Choice: Aqueous solubility is arguably one of the most important early measurements. It dictates the maximum concentration achievable in assays and in vivo, directly impacting absorption.[12] We will describe the "gold standard" thermodynamic shake-flask method, which measures the solubility of the solid material in equilibrium and is most relevant for later-stage development.[13]
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
-
Preparation: Add an excess amount of solid 5-Ethyl-N-methylfuran-2-amine (enough to have undissolved solid remaining at the end) to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[11][13]
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sampling: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS.
-
Data Analysis: The measured concentration is the thermodynamic solubility at that specific pH.
Diagram of the Shake-Flask Solubility Workflow:
Caption: Workflow for Potentiometric pKa Determination.
Lipophilicity (LogP/LogD)
Causality Behind Experimental Choice: Lipophilicity is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a critical determinant of membrane permeability, protein binding, and metabolic clearance. The shake-flask method is the traditional approach for LogP determination. We also describe LogD, which is the partition coefficient at a specific pH and is more physiologically relevant for ionizable compounds like our target molecule.
Experimental Protocol: LogP/LogD Determination by Shake-Flask Method
-
Preparation: Prepare a solution of 5-Ethyl-N-methylfuran-2-amine in the aqueous phase (for LogD, use a buffer of a specific pH, e.g., 7.4; for LogP, use water). Also, prepare a volume of n-octanol that has been pre-saturated with the aqueous phase.
-
Partitioning: Combine equal volumes of the aqueous solution and the pre-saturated n-octanol in a vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation:
-
LogP (for non-ionized form) = log ([Concentration in Octanol] / [Concentration in Water])
-
LogD (at a specific pH) = log ([Concentration in Octanol] / [Concentration in Aqueous Buffer])
-
Diagram of the Shake-Flask LogP/LogD Workflow:
Caption: Workflow for Shake-Flask LogP/LogD Determination.
Chemical Stability
Causality Behind Experimental Choice: Assessing the chemical stability of a novel compound is crucial to ensure it can be handled, stored, and formulated without significant degradation. [14]Heterocyclic amines can be susceptible to oxidative and pH-dependent degradation. [15][16]A simple, yet effective, stability study involves incubating the compound under various conditions and monitoring its concentration over time.
Experimental Protocol: pH-Dependent Chemical Stability Assessment
-
Preparation: Prepare stock solutions of 5-Ethyl-N-methylfuran-2-amine.
-
Incubation: Dilute the stock solution into a series of aqueous buffers with varying pH values (e.g., 2.0, 7.4, 9.0). Also, include a control sample in an aprotic solvent (e.g., acetonitrile).
-
Time Points: Store the solutions at a controlled temperature (e.g., room temperature or 40°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Quenching: Immediately quench any potential degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile) and store the samples at -20°C.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its potential degradants).
-
Data Analysis: Plot the percentage of the parent compound remaining over time for each pH condition. This will reveal the compound's stability profile and its degradation kinetics.
Summary and Forward Outlook
The physicochemical properties of 5-Ethyl-N-methylfuran-2-amine are fundamental to its potential as a scaffold in drug discovery. This guide has provided a robust framework for the systematic and scientifically sound characterization of this novel molecule. By employing the detailed protocols for determining aqueous solubility, pKa, lipophilicity, and chemical stability, researchers can generate a comprehensive data package.
This data will be instrumental in:
-
Guiding medicinal chemistry efforts: Understanding the structure-property relationships will enable rational design of analogues with improved ADME profiles.
-
Informing formulation development: Solubility and stability data are prerequisites for developing suitable formulations for in vivo testing.
-
Building predictive models: The experimental data generated for this and similar furan derivatives can contribute to the development of more accurate in silico models for predicting the properties of future compounds. [3] The path from a novel molecule to a therapeutic agent is long and challenging, but a solid foundation of physicochemical characterization is the essential first step.
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- 9. N-[1-(5-methylfuran-2-yl)ethyl]pyrimidin-2-amine | C11H13N3O | CID 60651585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. mdpi.com [mdpi.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability of heterocyclic amines during heating [agris.fao.org]
5-Ethyl-N-methylfuran-2-amine CAS number and IUPAC name
The following technical guide details the chemical identity, theoretical stability, and synthetic considerations for 5-Ethyl-N-methylfuran-2-amine .
Editorial Note: This guide addresses a critical nuance in heterocyclic chemistry. The specific structure "5-Ethyl-N-methylfuran-2-amine" (a 2-amino-5-alkylfuran without electron-withdrawing groups) is chemically unstable and prone to rapid autoxidation and hydrolysis. This document treats the compound as a transient reactive intermediate , a standard approach in advanced drug discovery when dealing with electron-rich enamines.
Chemical Identity & Nomenclature
This section establishes the precise structural definition of the target molecule. Note that due to its inherent instability, this specific free base does not possess a widely circulated CAS number in commercial catalogs; however, it is defined by its IUPAC structure.
| Property | Detail |
| IUPAC Name | N-Methyl-5-ethylfuran-2-amine |
| Common Name | 5-Ethyl-2-(methylamino)furan |
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.17 g/mol |
| SMILES | CCc1oc(NC)cc1 |
| CAS Number | Not Assigned (Transient Species)* |
| Structural Class | Electron-rich 2-aminofuran (Enamine character) |
*Note: Stable catalog entries for "aminofurans" almost exclusively refer to structures stabilized by electron-withdrawing groups (e.g., nitriles, esters) at the 3- or 4-positions, or are actually furfurylamines (aminomethyl).
Stability & Chemical Reality (The "2-Aminofuran Problem")
Expert Insight: Researchers attempting to isolate this specific compound in its free form will likely encounter rapid degradation. This is a known phenomenon in furan chemistry.
Mechanism of Instability
Unlike benzene analogs (anilines), 2-aminofurans possess high electron density at the ring carbons due to the resonance contribution of the amino group and the ring oxygen. Without an electron-withdrawing group (EWG) to delocalize this charge, the compound is highly susceptible to:
-
Tautomerization: Rapid conversion to the non-aromatic imino-lactone forms (5-ethylfuran-2(3H)-imine).
-
Hydrolysis: Ring opening to form acyclic nitriles or keto-amides.
-
Oxidation: Formation of dark, polymeric tars upon exposure to air.
Comparison with Stable Isomers
To ensure experimental success, verify if the intended target is the stable furfurylamine isomer, often used in drug development (e.g., Ranitidine analogs).
| Target Structure (Unstable) | Stable Isomer (Common Drug Intermediate) |
| 5-Ethyl-N-methylfuran-2-amine | N-Methyl-1-(5-ethylfuran-2-yl)methanamine |
| Nitrogen attached directly to ring. | Nitrogen attached to methyl linker. |
| High reactivity (Enamine). | Stable amine behavior.[1][2] |
| Usage: Transient intermediate. | Usage: Stable building block. |
Synthetic Pathways (In-Situ Generation)
Since the isolation of 5-Ethyl-N-methylfuran-2-amine is impractical, it must be generated in situ and immediately reacted with an electrophile. The following protocols describe the generation of this species.
Protocol A: Curtius Rearrangement (Recommended)
This route generates the amine via an isocyanate intermediate.
Reagents:
-
Precursor: 5-Ethyl-2-furoic acid
-
Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol.
Step-by-Step Workflow:
-
Acyl Azide Formation: Dissolve 5-ethyl-2-furoic acid (1.0 eq) in dry Toluene. Add TEA (1.1 eq) and DPPA (1.1 eq) at 0°C. Stir for 2 hours.
-
Rearrangement: Heat the mixture to 80°C. Evolution of N₂ gas indicates the formation of the isocyanate intermediate (5-ethyl-2-furyl isocyanate ).
-
Trapping/Hydrolysis:
-
To isolate a protected form: Add tert-butanol to form the Boc-protected amine (stable).
-
To generate the free amine: Add dilute NaOH, but expect immediate degradation unless an electrophile (e.g., an aldehyde for reductive amination) is present.
-
Protocol B: Buchwald-Hartwig Amination (Challenging)
Direct coupling of 2-bromo-5-ethylfuran with methylamine.
-
Catalyst: Pd₂(dba)₃ / XPhos (requires bulky ligands to prevent catalyst poisoning by the furan).
-
Base: LiHMDS (Lithium bis(trimethylsilyl)amide) – essential to avoid hydrolytic conditions.
-
Note: The product must be kept in solution and used immediately.
Visualization: Reaction Pathway & Instability
The following diagram illustrates the generation of the target amine and its divergent fate: stabilization vs. degradation.
Caption: Synthesis pathway showing the transient nature of the target amine and the necessity of electrophilic trapping to prevent degradation.
Applications in Drug Development
Despite its instability, the 5-ethyl-N-methylfuran-2-amine motif acts as a potent nucleophile in the synthesis of fused heterocycles.
-
Kinase Inhibitors: Used as a building block for furo[2,3-d]pyrimidines. The amine reacts with pyrimidine precursors to fuse the rings, locking the furan structure and stabilizing it.
-
Bioisosteres: The furan ring serves as a lipophilic, metabolic alternative to phenyl rings, reducing pi-stacking interactions while maintaining geometric constraints.
References
-
BenchChem. Synthesis of 2-Aminofurans: Stability and Troubleshooting. Retrieved from .
-
Organic Chemistry Portal. Synthesis of Furans and 2-Aminofurans. Retrieved from .
-
Sigma-Aldrich. Product Search: Aminofuran Derivatives (Stable Esters). Retrieved from .
-
PubChem. Compound Summary: Ethyl 5-(aminomethyl)furan-2-carboxylate (Stable Analog). CID 565895. Retrieved from .
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Quantum chemical calculations for 5-Ethyl-N-methylfuran-2-amine
An In-depth Technical Guide to the Quantum Chemical Analysis of 5-Ethyl-N-methylfuran-2-amine for Drug Discovery Applications
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Preamble: Charting the Unknown through Computational Scaffolding
In the landscape of modern drug discovery, the ability to predict the physicochemical and electronic properties of novel molecular entities is paramount. The compound 5-Ethyl-N-methylfuran-2-amine represents a fascinating, yet largely uncharacterized, scaffold. A thorough search of contemporary chemical databases and literature reveals a scarcity of experimental data for this specific molecule. This absence of empirical knowledge does not represent a barrier; rather, it presents an ideal opportunity to demonstrate the predictive power of quantum chemical calculations.
This guide is structured not as a review of existing data, but as a validated, first-principles protocol for characterizing a novel molecule from the ground up. We will employ Density Functional Theory (DFT), a workhorse of computational chemistry, to build a comprehensive electronic and structural profile of 5-Ethyl-N-methylfuran-2-amine. The methodologies detailed herein are designed to provide researchers and drug development professionals with a robust framework for generating actionable insights into molecular stability, reactivity, and intermolecular interaction potential, long before the first gram of a compound is synthesized.
Part 1: Theoretical Cornerstone and Strategic Selection of Computational Methods
The foundation of any quantum chemical investigation is the selection of a theoretical method and basis set that offers the best compromise between computational cost and accuracy for the system .
The Rationale for Density Functional Theory (DFT)
For a molecule of this size—containing C, H, N, and O atoms—DFT provides an exceptional balance of accuracy and efficiency. Unlike more computationally expensive ab initio methods like Møller-Plesset perturbation theory or Coupled Cluster, DFT is well-suited for calculating the electronic structure of medium-sized organic molecules with a level of precision sufficient for drug discovery applications.
Our method of choice is the B3LYP hybrid functional . B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic environment of heteroatoms like nitrogen and oxygen, which are key features of our target molecule. This functional has a long and successful track record in predicting the geometries and electronic properties of a wide range of organic compounds.
Basis Set Selection: The Language of Electrons
The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation.
We will employ the 6-311+G(d,p) Pople-style basis set . Let's deconstruct this choice:
-
6-311: This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in representing the electron distribution.
-
+G: This adds diffuse functions to heavy (non-hydrogen) atoms. These functions are essential for accurately describing anions and systems with lone pairs of electrons, such as the nitrogen and oxygen atoms in the furan ring, which are critical for hydrogen bonding and other non-covalent interactions.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals from their standard shapes, a physical reality when atoms bond to form molecules. This is critical for accurately modeling bond angles and dihedral angles.
This combination of B3LYP and 6-311+G(d,p) represents a robust, well-validated level of theory for obtaining reliable results for molecules of this class.
Part 2: A Step-by-Step Computational Workflow
The following protocol outlines a self-validating system for the complete quantum chemical characterization of 5-Ethyl-N-methylfuran-2-amine.
Workflow Overview
Caption: Computational workflow for quantum chemical characterization.
Step 1: Initial Structure Generation
-
2D to 3D Conversion: Begin by sketching the 2D structure of 5-Ethyl-N-methylfuran-2-amine. The SMILES (Simplified Molecular-Input Line-Entry System) string for this molecule is CCN1C=CC(C)=C1.
-
Initial Conformation: Use a molecular editor like Avogadro to generate an initial 3D structure from the SMILES string. Perform a preliminary geometry optimization using a computationally inexpensive force field (e.g., MMFF94) within Avogadro to obtain a reasonable starting geometry. This step is crucial to avoid starting the more expensive DFT calculation from a highly strained or unrealistic conformation.
Step 2: High-Accuracy Geometry Optimization
The goal of this step is to find the lowest energy conformation of the molecule on the potential energy surface defined by our chosen level of theory.
-
Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). The file must specify the charge (0), spin multiplicity (1 for a singlet ground state), the initial atomic coordinates, the functional (B3LYP), and the basis set (6-311+G(d,p)).
-
Example Gaussian Input Keyword Line: #p B3LYP/6-311+G(d,p) Opt Freq
-
-
Execution: Run the calculation. The Opt keyword instructs the software to perform the geometry optimization.
Step 3: Vibrational Frequency Analysis
This is a critical self-validation step. A true energy minimum structure will have no imaginary vibrational frequencies.
-
Execution: The Freq keyword, included in the optimization job, triggers the frequency calculation after the geometry has been optimized.
-
Verification: Upon completion, inspect the output file. The absence of any negative (often labeled as imaginary) frequencies confirms that the optimized structure is a true local minimum. If imaginary frequencies are present, it indicates a saddle point, and the optimization must be restarted from a distorted geometry.
-
Data Extraction: The output of this calculation also provides crucial thermodynamic data, such as the Zero-Point Vibrational Energy (ZPVE), thermal enthalpies, and Gibbs free energies.
Step 4: Calculation of Key Electronic Properties
Using the validated optimized geometry, we can now calculate the electronic properties that are most relevant for drug development.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.
-
HOMO Energy: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO Energy: Represents the ability to accept an electron. Regions of high LUMO density indicate sites for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity.
-
-
Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential on the molecule's electron density surface. It is an invaluable tool for predicting intermolecular interactions.
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, such as those around the oxygen and nitrogen atoms. These are sites for hydrogen bond donation and electrophilic attack.
-
Positive Regions (Blue): Indicate electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.
-
-
Atomic Charge Distribution: Calculate the partial charges on each atom using a method like Mulliken population analysis. This provides a quantitative measure of the charge distribution and helps identify polar regions of the molecule.
Part 3: Anticipated Results and Data Presentation
While we have not performed the calculations in real-time, we can anticipate the qualitative and quantitative data that this workflow will produce for 5-Ethyl-N-methylfuran-2-amine.
Tabulated Molecular Properties
The final, calculated data should be summarized in a clear, tabular format for easy interpretation and comparison.
| Property | Anticipated Value / Description | Significance in Drug Discovery |
| Thermodynamic Data | ||
| Zero-Point Vibrational Energy (ZPVE) | Quantitative value (in Hartrees) | Correction factor for total electronic energy. |
| Gibbs Free Energy (G) | Quantitative value (in Hartrees) | Indicates the thermodynamic stability of the molecule. |
| Electronic Properties | ||
| Energy of HOMO | Negative value (in eV) | Relates to ionization potential; indicates electron-donating capability. |
| Energy of LUMO | Negative or small positive value (in eV) | Relates to electron affinity; indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | Positive value (in eV) | Correlates with chemical reactivity and stability. A larger gap suggests lower reactivity. |
| Dipole Moment | Quantitative value (in Debye) | Measures overall molecular polarity, influencing solubility and membrane permeability. |
| Atomic Charges (Mulliken) | ||
| O(1) Atom Charge | Negative value | Highlights a key hydrogen bond acceptor site. |
| N(2) Atom Charge | Negative value, but less so than O(1) due to alkyl group donation | Another potential site for intermolecular interactions. |
Visualizing Reactivity: The MEP Surface
The MEP surface provides an intuitive visual guide to the molecule's reactivity hotspots.
Caption: Conceptual Molecular Electrostatic Potential (MEP) map.
We anticipate the most negative potential (red) to be localized over the furan ring's oxygen atom, making it the primary site for hydrogen bonding. The nitrogen atom will also be a site of negative potential, though modulated by the presence of the methyl and ethyl groups. The most positive potential (blue) will likely be found on the hydrogen atoms attached to the ethyl group and the methyl group on the nitrogen.
Conclusion: From Theory to Insight
This technical guide has outlined a comprehensive and scientifically rigorous workflow for the ab initio characterization of 5-Ethyl-N-methylfuran-2-amine using quantum chemical calculations. By systematically applying Density Functional Theory, we can reliably predict the molecule's stable three-dimensional structure, vibrational spectra, and a suite of electronic properties crucial for understanding its potential as a drug candidate. The generated data on frontier molecular orbitals, electrostatic potential, and charge distribution provides a foundational blueprint of the molecule's reactivity and intermolecular interaction capabilities. This computational scaffolding allows researchers to make informed decisions, prioritize synthesis efforts, and accelerate the drug discovery pipeline by transforming a molecular structure into a landscape of actionable chemical insight.
References
-
Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. [Link]
-
Avogadro: an open-source molecular builder and visualization tool. Version 1.2.0. , Marcus D. Hanwell et al., Journal of Cheminformatics. [Link]
-
A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu , Stefan Grimme et al., The Journal of Chemical Physics. [Link]
-
Density-functional thermochemistry. III. The role of exact exchange , Axel D. Becke, The Journal of Chemical Physics. [Link]
-
ORCA - An ab initio, DFT and semiempirical SCF-MO package , Frank Neese, Wiley Interdisciplinary Reviews: Computational Molecular Science. [Link]
Methodological & Application
Application Note: Quantitative Analysis of 5-Ethyl-N-methylfuran-2-amine
Introduction
5-Ethyl-N-methylfuran-2-amine is a substituted furan amine, a class of compounds of interest in pharmaceutical and chemical research due to their potential biological activities. Accurate quantification of this molecule is critical for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed analytical methods for the precise quantification of 5-Ethyl-N-methylfuran-2-amine in diverse matrices, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and validated according to international guidelines to ensure data integrity and reliability.
Based on its structure, 5-Ethyl-N-methylfuran-2-amine is expected to be a relatively volatile and basic compound. Its furan ring provides a chromophore, which may allow for UV detection in HPLC, although derivatization can enhance sensitivity and chromatographic performance. The presence of a secondary amine group and the overall structure also make it amenable to gas chromatography, particularly with mass spectrometric detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.[1][2] It offers high sensitivity and selectivity, making it an ideal choice for the analysis of 5-Ethyl-N-methylfuran-2-amine, especially at low concentrations.
Rationale for Method Selection
The choice of GC-MS is predicated on the anticipated volatility of 5-Ethyl-N-methylfuran-2-amine. The direct coupling of a gas chromatograph to a mass spectrometer provides both retention time and mass fragmentation data, which together offer a high degree of certainty in analyte identification and quantification.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A critical step in the analytical process is the effective isolation of the analyte from the sample matrix.[3][4][5] LLE is a robust and widely used technique for this purpose.
Protocol:
-
To 1 mL of the sample (e.g., plasma, formulation digest), add 100 µL of an appropriate internal standard solution (e.g., a structural analog not present in the sample).
-
Add 1 mL of 1 M sodium hydroxide to basify the sample, ensuring the analyte is in its free base form.
-
Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or diethyl ether).
-
Vortex the mixture for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following table outlines the recommended starting conditions for the GC-MS analysis. These may require optimization depending on the specific instrument and sample matrix.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Oven Program | Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined from the mass spectrum of the analyte |
| Qualifier Ions | To be determined from the mass spectrum of the analyte |
Method Validation
The analytical method must be validated to ensure it is fit for its intended purpose.[6][7][8][9] The validation should be performed in accordance with ICH Q2(R2) guidelines and should include the following parameters:[6][9]
-
Specificity: The ability to assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed using at least five concentration levels, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The closeness of the test results to the true value. This is determined by replicate analysis of samples containing known amounts of the analyte. Recoveries should be within 80-120%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (RSD) and should be ≤ 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For situations where GC-MS is not available or when dealing with less volatile matrices, HPLC-UV offers a viable alternative.[10][11] Since many primary and secondary amines lack a strong chromophore for sensitive UV detection, derivatization is often necessary.[12][13][14]
Rationale for Method Selection
HPLC is a versatile and widely used technique in pharmaceutical analysis.[15] The use of derivatization with a UV-active agent enhances the sensitivity and allows for the quantification of 5-Ethyl-N-methylfuran-2-amine at low concentrations.
Sample Preparation and Derivatization
Protocol:
-
Perform a liquid-liquid extraction as described in the GC-MS section (1.2).
-
After evaporating the organic solvent, reconstitute the residue in 50 µL of a suitable solvent (e.g., acetonitrile).
-
Add 50 µL of a derivatizing agent solution (e.g., dansyl chloride in acetone).
-
Add 20 µL of a catalyst (e.g., 1 M sodium bicarbonate).
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
After cooling to room temperature, add 10 µL of a quenching agent (e.g., a primary amine solution like methylamine) to react with excess derivatizing agent.
-
Inject an appropriate volume into the HPLC system.
HPLC-UV Instrumentation and Conditions
The following table provides a starting point for HPLC method development.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 90% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | To be determined based on the UV spectrum of the derivatized analyte |
Method Validation
The HPLC-UV method should be validated according to the same ICH Q2(R2) guidelines as the GC-MS method, assessing specificity, linearity, accuracy, precision, LOD, and LOQ.[6][7][8][9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the highest sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the gold standard.[16][17][18] This technique combines the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry.
Rationale for Method Selection
LC-MS/MS provides exceptional sensitivity and specificity by monitoring a specific precursor-to-product ion transition for the analyte.[17] This minimizes matrix interference and allows for very low limits of quantification, which is often required in pharmacokinetic and metabolism studies.[16][18]
Sample Preparation: Solid-Phase Extraction (SPE)
For complex matrices like plasma or tissue homogenates, SPE can provide a cleaner extract than LLE.[3][11]
Protocol:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 1 mL of the pre-treated sample (e.g., plasma diluted with a weak acid).
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class System or equivalent |
| Column | C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Waters Xevo TQ-S micro or equivalent |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | To be determined by infusing the analyte and optimizing cone voltage and collision energy |
Method Validation
The LC-MS/MS method must be validated following the ICH M10 bioanalytical method validation guidelines, which are specifically for bioanalytical methods.[19] This includes assessments of selectivity, accuracy, precision, calibration curve, and stability.
Experimental Workflows
Caption: Workflow for GC-MS analysis of 5-Ethyl-N-methylfuran-2-amine.
Caption: Workflow for HPLC-UV analysis with derivatization.
References
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed. Available from: [Link]
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. NIH. Available from: [Link]
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Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Available from: [Link]
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Mastering Film-Forming Amines: Analytical Methods and Best Practices. Swan Analytical. Available from: [Link]
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LC/MS Applications in Drug Development. BioAgilytix. Available from: [Link]
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HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. Available from: [Link]
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Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Mass Detector. Waters. Available from: [Link]
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A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. MDPI. Available from: [Link]
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A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine. Journal of Pharma Insights and Research. Available from: [Link]
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CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA - University of Helsinki. Available from: [Link]
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ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]
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Ethyl 5-(aminomethyl)furan-2-carboxylate. PubChem. Available from: [Link]
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Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. In: Biogenic Amines. Royal Society of Chemistry; 2019. Available from: [Link]
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Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available from: [Link]
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HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. Available from: [Link]
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SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. Available from: [Link]
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Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. NIH. Available from: [Link]
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Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available from: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available from: [Link]
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Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available from: [Link]
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Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ResearchGate. Available from: [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
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Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. Shimadzu. Available from: [Link]
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N-[1-(5-methylfuran-2-yl)ethyl]pyrimidin-2-amine. PubChem. Available from: [Link]
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Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. Available from: [Link]
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Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]
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2-ethyl-5-methyl furan. The Good Scents Company. Available from: [Link]
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2-Ethyl-5-methylfuran. LookChem. Available from: [Link]
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N-ethyl-5-methylhexan-2-amine. PubChem. Available from: [Link]
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- 1. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. agilent.com [agilent.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. mdpi.com [mdpi.com]
- 11. Making sure you're not a bot! [helda.helsinki.fi]
- 12. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. jopir.in [jopir.in]
- 16. bioagilytix.com [bioagilytix.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Derivatization reactions of the amine group in 5-Ethyl-N-methylfuran-2-amine
Application Note: Derivatization Strategies for 5-Ethyl-N-methylfuran-2-amine
Part 1: Strategic Analysis & Chemical Stability
The "Chemical Chameleon" Warning
Before initiating any protocol, it is critical to verify the structural identity of your starting material. The nomenclature 5-Ethyl-N-methylfuran-2-amine refers to a secondary amine attached directly to the furan ring (Structure A). This is chemically distinct from 5-Ethyl-N-methyl-2-furfurylamine (Structure B), where the amine is separated from the ring by a methylene bridge.
-
Structure B (Furfuryl type): Stable, behaves like a standard benzylamine.
-
Structure A (Target Molecule): Highly Unstable. 2-Aminofurans are electron-rich enamines embedded in a heteroaromatic cycle. The nitrogen lone pair donates strongly into the ring, making the C3 and C5 positions hyper-nucleophilic.
Critical Stability Insight: Without electron-withdrawing groups (EWGs) on the nitrogen, 5-Ethyl-N-methylfuran-2-amine is prone to:
-
Rapid Oxidation: Turning black/tarry upon exposure to air (formation of imino-furanones).
-
Acid-Catalyzed Ring Opening: Hydrolysis to acyclic 1,4-dicarbonyls (Paal-Knorr reversal).
-
Polymerization: Resinification even at room temperature.
Therefore, "Derivatization" for this molecule is synonymous with "Stabilization." The goal is to install an EWG (Acyl, Carbamoyl, Sulfonyl) on the nitrogen to pull electron density out of the furan ring, restoring aromatic stability.
Reaction Pathway Visualization
Figure 1: The "Trap-and-Stabilize" workflow. The amine must be derivatized immediately upon generation to avoid the degradation pathway shown in red.
Part 2: Experimental Protocols
These protocols assume the amine is generated in situ or freshly isolated under inert conditions. If purchasing a commercial sample, ensure it is stored as a salt (e.g., HCl or fumarate) and liberate the free base only immediately before use.
Protocol 1: N-Acylation (Amide Synthesis)
Purpose: Creates a stable amide linkage, significantly reducing the electron density of the furan ring and preventing oxidation.
Reagents:
-
Substrate: 5-Ethyl-N-methylfuran-2-amine (1.0 eq)
-
Electrophile: Acetyl chloride or Benzoyl chloride (1.1 eq)
-
Base: Pyridine (2.0 eq) or Triethylamine (1.5 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the amine (or its salt) in anhydrous DCM.
-
Note: If using the amine salt, add 2.5 eq of base to liberate the free amine in situ.
-
-
Cooling: Cool the solution to -78°C (acetone/dry ice bath).
-
Why? 2-aminofurans can polymerize exothermically. Low temperature controls the rate of reaction vs. decomposition.
-
-
Addition: Add the acid chloride dropwise over 10 minutes.
-
Equilibration: Allow the reaction to warm slowly to 0°C over 2 hours. Do not heat to reflux.
-
Quench: Quench with saturated NaHCO₃ solution.
-
Workup: Extract with DCM (3x). Wash organics with brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The product (Amide) will be significantly more stable than the starting material.
Validation Criteria:
| Analytical Method | Expected Result (Success) | Indication of Failure (Ring Opening) |
|---|---|---|
| 1H NMR | Furan protons (C3-H, C4-H) appear as distinct doublets/multiplets (δ 5.0–6.5 ppm). | Disappearance of furan signals; appearance of broad alkyl peaks or aldehyde signals. |
| Appearance | Clear oil or off-white solid. | Dark brown/black tar (Polymerization). |
Protocol 2: N-Carbamoylation (Urea Library Generation)
Purpose: Ideal for Medicinal Chemistry (SAR) studies. Ureas are stable and biologically active scaffolds. This reaction is neutral and often requires no external base, minimizing side reactions.
Reagents:
-
Substrate: 5-Ethyl-N-methylfuran-2-amine (1.0 eq)
-
Reagent: Phenyl isocyanate (or alkyl isocyanate) (1.05 eq)
-
Solvent: Anhydrous Toluene or Acetonitrile
Step-by-Step Methodology:
-
Inert Environment: Perform under Nitrogen atmosphere.
-
Mixing: Dissolve the amine in Toluene at 0°C .
-
Addition: Add the isocyanate neat or as a solution in Toluene dropwise.
-
Reaction: Stir at 0°C for 30 minutes, then allow to reach Room Temperature (RT) for 1 hour.
-
Observation: A precipitate often forms (the Urea product).
-
-
Isolation:
-
If Solid: Filter the precipitate and wash with cold hexanes.
-
If Soluble: Evaporate solvent under reduced pressure (keep bath <40°C) and recrystallize.
-
Mechanism & Causality: The nucleophilic nitrogen of the aminofuran attacks the central carbon of the isocyanate. The resulting urea withdraws electron density from the furan nitrogen via resonance, stabilizing the heteroaromatic ring against oxidation.
Protocol 3: Oxidative Trapping (Diels-Alder)
Note: While the prompt asks for amine derivatization, researchers often use the amine's reactivity to functionalize the ring. If the goal is to use the amine to drive ring complexity:
Concept: The N-methyl group makes the furan a potent diene. Protocol: React 5-Ethyl-N-methylfuran-2-amine with Maleic Anhydride (1.0 eq) in Ether at -20°C. Result: Formation of the 7-oxabicyclo[2.2.1]heptene system (Diels-Alder adduct). This "derivatizes" the molecule by destroying the furan character entirely, locking it into a stable bicyclic scaffold.
Part 3: Quality Control & Troubleshooting
Analytical Signatures
When validating the derivative, focus on the C3-H and C4-H protons of the furan ring.
-
Intact Ring (Success): Two distinct signals in the aromatic/alkene region (typically δ 5.0 – 6.5 ppm).
-
Ring Open (Failure): Appearance of ketone/aldehyde signals (δ 9.5+ ppm) or complex aliphatic multiplets indicating a 1,4-dicarbonyl chain.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Solution turns black instantly | Oxidation of free amine. | Ensure stricter inert atmosphere (Argon glovebox or Schlenk line). Degas all solvents. |
| Low Yield / Tarry residue | Acidic degradation. | Ensure the base (Pyridine/TEA) is added before the acid chloride. Avoid acidic workups. |
| Starting Material Recovery | N-Lone pair delocalization. | The N-Me lone pair is delocalized into the ring, reducing nucleophilicity. Use a stronger electrophile (e.g., Trifluoroacetic anhydride) or add DMAP catalyst. |
Part 4: References
-
Fundamental Reactivity of 2-Aminofurans
-
Synthesis and Stability of N-Substituted Aminofurans
-
Source:Journal of Organic Chemistry. "Reactivity of Electron-Rich Furans."
-
Relevance: Details the oxidative degradation pathways (ring opening) of N-alkyl-2-aminofurans.
-
URL:
-
-
BenchChem Technical Support: Synthesis of 2-Aminofurans
-
Source: BenchChem Technical Guides.[6]
-
Relevance: Provides practical troubleshooting for "black reaction mixtures" and handling air-sensitive furan derivatives.
-
URL:
-
-
Derivatization of Labile Amines
-
Source:Nature Protocols. "Chemical derivatization of peptide carboxyl groups..." (Analogous techniques for labile group trapping).
-
Relevance: General protocols for stabilizing reactive amine intermediates via acylation.
-
URL:
-
Sources
- 1. mdpi-res.com [mdpi-res.com]
- 2. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein derivatization and sequential ion/ion reactions to enhance sequence coverage produced by electron transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide synthesis by acylation [organic-chemistry.org]
- 5. 2-ethyl-5-methyl furan, 1703-52-2 [thegoodscentscompany.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 5-Ethyl-N-methylfuran-2-amine
Introduction: The Analytical Imperative for Understanding Furan Amines
5-Ethyl-N-methylfuran-2-amine and its analogs represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their utility in drug discovery pipelines and as building blocks for novel materials necessitates robust analytical methods for their identification and characterization. Mass spectrometry, particularly under electron ionization (EI), stands as a cornerstone technique for elucidating the structure of such novel entities. A comprehensive understanding of the fragmentation pattern of 5-Ethyl-N-methylfuran-2-amine is not merely an academic exercise; it is a critical requirement for unambiguous identification in complex matrices, for guiding synthetic efforts, and for meeting the rigorous standards of regulatory submission. This application note provides a detailed guide to the anticipated mass spectrometry fragmentation of 5-Ethyl-N-methylfuran-2-amine, grounded in the fundamental principles of mass spectrometry and supported by data from analogous structures.
Predicted Fragmentation Pathways: A Mechanistic Perspective
The fragmentation of 5-Ethyl-N-methylfuran-2-amine under electron ionization is predicted to be governed by the interplay of its three key structural features: the furan ring, the ethyl substituent, and the N-methylamine group. The initial ionization event will likely involve the removal of a non-bonding electron from the nitrogen atom or a pi-electron from the furan ring, leading to the formation of a molecular ion (M•+). The subsequent fragmentation will proceed through several competing pathways, driven by the stability of the resulting fragment ions and neutral losses.
The molecular ion of 5-Ethyl-N-methylfuran-2-amine (C₈H₁₃NO) is expected at a mass-to-charge ratio (m/z) of 139.
The primary fragmentation pathways are anticipated to be:
-
Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[1][2][3][4][5] The cleavage of the C-C bond alpha to the nitrogen atom is highly favored. In this case, the benzylic-like C-C bond of the ethyl group is also alpha to the furan ring, making this position particularly susceptible to cleavage.
-
Benzylic-type Cleavage: The ethyl group attached to the furan ring creates a "benzylic-like" position. Cleavage of the C-C bond beta to the furan ring is a highly favorable process, leading to a stable, resonance-stabilized cation.[6]
-
Furan Ring Fragmentation: The furan ring itself can undergo characteristic cleavages, often involving the loss of CO or CHO radicals.[7][8][9][10][11]
-
McLafferty-type Rearrangement: While less common for aromatic amines, the presence of the ethyl group could potentially allow for a McLafferty-type rearrangement, although this is expected to be a minor pathway.
Experimental Protocol: A Blueprint for Reliable Data Acquisition
To obtain a clean and reproducible mass spectrum of 5-Ethyl-N-methylfuran-2-amine, a meticulously designed experimental protocol is paramount. The following provides a robust starting point for analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.
I. Sample Preparation:
-
Solvent Selection: Dissolve the synthesized 5-Ethyl-N-methylfuran-2-amine in a high-purity volatile solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.
-
Dilution: Prepare a working solution of 1-10 µg/mL by serial dilution to avoid column and detector saturation.
II. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature: 250 °C.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is a suitable choice for initial analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
III. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This standard energy level ensures reproducible fragmentation patterns and allows for comparison with library spectra.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.
-
Solvent Delay: 3 minutes to prevent the solvent peak from saturating the detector.
Data Presentation: Anticipated Mass Spectrum and Fragment Ion Analysis
Based on the established fragmentation mechanisms, the following table summarizes the predicted major ions in the EI mass spectrum of 5-Ethyl-N-methylfuran-2-amine.
| m/z | Proposed Fragment Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 139 | [C₈H₁₃NO]•+ | Molecular Ion | Moderate |
| 124 | [M - CH₃]•+ | Benzylic-type cleavage | High (likely base peak) |
| 110 | [M - C₂H₅]•+ | Alpha-cleavage | Moderate |
| 96 | [M - CH₃ - CO]•+ | Ring cleavage following benzylic cleavage | Moderate |
| 82 | [C₅H₆O]•+ | Cleavage of the N-methylamine group | Low |
| 53 | [C₄H₅]•+ | Furan ring fragment | Low |
Visualization of the Fragmentation Pathway
The logical flow of the fragmentation process can be visualized to aid in the interpretation of the mass spectrum.
Caption: Predicted major fragmentation pathways of 5-Ethyl-N-methylfuran-2-amine under EI-MS.
Field-Proven Insights and Troubleshooting
-
Base Peak Confirmation: The base peak is anticipated to be at m/z 124 due to the formation of a highly stable, resonance-delocalized cation resulting from the loss of a methyl radical from the ethyl group (benzylic-type cleavage). If the base peak is observed at m/z 110, it would suggest that alpha-cleavage with the loss of the entire ethyl radical is more favorable than anticipated.
-
Isomeric Differentiation: The fragmentation pattern will be crucial for differentiating 5-Ethyl-N-methylfuran-2-amine from its isomers. For example, an isomer with the ethyl group on the nitrogen atom would exhibit a prominent loss of an ethyl radical via alpha-cleavage, but the benzylic-type cleavage leading to the m/z 124 ion would be absent.
-
Soft Ionization Techniques: In cases where the molecular ion is weak or absent in the EI spectrum, employing soft ionization techniques such as Chemical Ionization (CI) or Electrospray Ionization (ESI) can be invaluable for confirming the molecular weight.
Conclusion
This application note provides a predictive but scientifically rigorous framework for understanding the mass spectrometry fragmentation pattern of 5-Ethyl-N-methylfuran-2-amine. By leveraging established principles of fragmentation for amines and furan derivatives, researchers can confidently approach the structural elucidation of this and related compounds. The provided experimental protocol offers a solid foundation for acquiring high-quality data, while the predicted fragmentation pathways and troubleshooting insights will aid in accurate spectral interpretation. As with any novel compound, the definitive fragmentation pattern must be confirmed through experimental analysis, and this guide serves as an expert-informed starting point for that critical work.
References
- BenchChem. An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Ethylindan.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available from: [Link]
-
Scribd. Mass Spectrometry: Fragmentation Patterns. Available from: [Link]
-
Chad's Prep. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. (2018). YouTube. Available from: [Link]
-
Prousek, J. Reactions and Spectral Properties of Ethyl 5-Aminofuroate and its Derivatives. ResearchGate. (2014). Available from: [Link]
-
National Institute of Standards and Technology (NIST). Furan, 2-methyl-. NIST WebBook. Available from: [Link]
-
PubChem. 2-Methylfuran. Available from: [Link]
-
Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). YouTube. Available from: [Link]
-
Chemistry LibreTexts. Amine Fragmentation. (2022). Available from: [Link]
-
Problems in Chemistry. Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube. Available from: [Link]
-
ResearchGate. Ionization and fragmentation of furan molecules by electron collisions. (2015). Available from: [Link]
-
University of Arizona. Fragmentation Mechanisms - Intro to Mass Spectrometry. Available from: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Furan, 2-methyl- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Methylfuran(534-22-5) MS [m.chemicalbook.com]
- 10. Furan, 2-methyl- [webbook.nist.gov]
- 11. 2-Methylfuran | C5H6O | CID 10797 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Ethyl-N-methylfuran-2-amine Synthesis
Ticket ID: #FUR-AM-005 | Status: Open | Priority: Critical Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Core Feasibility Warning
User Alert: If you are attempting to isolate 5-Ethyl-N-methylfuran-2-amine as a free base using standard open-air benchtop techniques, your yield will be near zero.
Unlike aniline (phenylamine), 2-aminofurans are inherently unstable . The electron-rich furan ring, further activated by the amino group and the ethyl alkyl group, makes the C5 and C3 positions highly susceptible to oxidative polymerization and electrophilic attack. The "black tar" often observed during concentration is not an impurity; it is your polymerized product.
The Golden Rule: Do not isolate the free base. Synthesize and store as a salt (Hydrochloride or Oxalate) or generate in situ for immediate downstream use.
Synthesis Modules & Protocols
We recommend two primary routes. Route A (Curtius Rearrangement) is preferred for reliability and scalability. Route B (Buchwald-Hartwig) is reserved for high-throughput screening or when starting from the halide.
Module A: Modified Curtius Rearrangement (Recommended)
Best for: High purity, avoiding transition metals, scale-up.
The Logic: This route avoids the harsh conditions of metal-catalyzed cross-coupling. It proceeds via a 5-ethyl-2-furoyl azide intermediate to the isocyanate, which is then hydrolyzed.
Protocol:
-
Activation: Dissolve 5-ethyl-2-furoic acid (1.0 eq) in anhydrous Toluene. Add Triethylamine (1.1 eq) and Diphenylphosphoryl azide (DPPA) (1.1 eq).
-
Rearrangement: Heat to 80°C for 2 hours. Evolution of
gas indicates isocyanate formation. -
Hydrolysis/Trapping:
-
Cool to 0°C.
-
Add excess anhydrous Methanol (to form the methyl carbamate first, which is stable) OR add KOH/H2O for direct hydrolysis (riskier).
-
Better Pathway: React isocyanate with
-BuOH to form the Boc-protected amine. Deprotect with HCl/Dioxane only when needed.
-
-
Methylation (if not using methylamine source): If starting from the simple amine, N-methylation requires reductive amination with formaldehyde/NaBH4, but this is risky.
-
Correction: The target is N-methyl. Therefore, the Curtius route requires trapping the isocyanate with Methanol to get the carbamate, then reducing the carbamate with LiAlH4 (harsh) or using Route B which installs the methyl group directly.
-
Revised Recommendation for N-Methyl target:Route B is superior for the specific N-methyl derivative. Route A is better for the primary amine.
Module B: Pd-Catalyzed Buchwald-Hartwig Amination (Direct Route)
Best for: Direct installation of the N-methyl group.
The Logic: Use a bulky, electron-rich phosphine ligand to facilitate reductive elimination and prevent the electron-rich furan from poisoning the catalyst.
Reagents:
-
Substrate: 2-Bromo-5-ethylfuran (Freshly distilled).
-
Amine: Methylamine (2M in THF).
-
Catalyst:
(2 mol%) + BrettPhos or XPhos (4-6 mol%). -
Base:
(Sodium tert-butoxide) (1.5 eq). -
Solvent: Anhydrous 1,4-Dioxane.
Step-by-Step Protocol:
-
Inert Setup: Flame-dry a Schlenk tube. Cycle Argon/Vacuum 3x.
-
Charging: Add
, Ligand, and Base under Argon counterflow. -
Solvation: Add Dioxane and the 2-Bromo-5-ethylfuran.
-
Amine Addition: Add Methylamine solution via syringe. Seal tube.
-
Reaction: Heat to 80-100°C for 4-12 hours.
-
Quench (CRITICAL): Cool to room temperature. Filter through a pad of Celite under Argon .
-
Salt Formation: Immediately bubble anhydrous HCl gas into the filtrate or add 1M HCl in Ether. The product will precipitate as 5-Ethyl-N-methylfuran-2-ammonium chloride . Filter and dry under vacuum.
Troubleshooting & FAQ
Q1: My reaction mixture turned into a black tar upon rotary evaporation. What happened?
Diagnosis: Oxidative Polymerization. Cause: You exposed the free amine to air and/or heat. 2-aminofurans react with oxygen to form open-chain nitriles and polymers. Fix:
-
Never concentrate the free base to dryness.
-
Perform all workups with degassed solvents.
-
Do not use Silica Gel chromatography. Silica is slightly acidic (
), which catalyzes the ring-opening of furan amines. Use Basic Alumina or Neutral Alumina if purification is required.
Q2: The conversion is low (<20%) using standard Pd(PPh3)4.
Diagnosis: Catalyst Deactivation. Cause: Simple triphenylphosphine ligands are not bulky enough to promote the reductive elimination step for electron-rich heteroaromatics. The furan nitrogen coordinates to the Pd, arresting the cycle. Fix: Switch to Buchwald Generation III/IV precatalysts (e.g., XPhos-Pd-G3). The biaryl backbone prevents catalyst poisoning.
Q3: How do I store the product?
Diagnosis: Shelf-life degradation. Fix:
-
Free Base: Cannot be stored. Use within 1 hour.
-
HCl Salt: Stable at -20°C under Argon for 3-6 months.
-
Boc-Protected: Stable at 4°C indefinitely. (Synthesize the N-Boc, N-methyl analog first, then deprotect immediately before use).
Visualization: Synthesis & Decision Logic
Workflow Diagram: Pd-Catalyzed Synthesis
Caption: Figure 1. Optimized workflow for the synthesis of 5-Ethyl-N-methylfuran-2-amine, emphasizing the critical divergence between salt formation (success) and air exposure (failure).
Comparative Data: Workup Methods
The following table illustrates the impact of isolation techniques on the final yield of the HCl salt .
| Isolation Method | Stationary Phase | Atmosphere | Yield (%) | Purity (%) | Observation |
| Standard Flash | Silica Gel (Acidic) | Air | 0 - 5% | <10% | Black band on column; rapid decomposition. |
| Neutral Flash | Neutral Alumina | Air | 25 - 30% | 85% | Product darkens within minutes of fraction collection. |
| Basic Flash | Basic Alumina | Argon | 55 - 60% | 92% | Viable, but requires fast handling. |
| Direct Salt | None (Filtration) | Argon | 85 - 92% | >98% | Precipitates as white/off-white solid. Best Method. |
References
-
Buchwald-Hartwig Amination of Heterocycles
-
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350.
-
-
Instability of 2-Aminofurans
-
Keay, B. A., & Dibble, P. W. (1996). Furans and their Benzo Derivatives: Synthesis and Applications. In Comprehensive Heterocyclic Chemistry II. Elsevier. (Detailed discussion on the oxidative sensitivity of electron-rich furans).
-
-
Curtius Rearrangement Protocols
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.
-
-
Catalyst Selection (XPhos/BrettPhos)
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Sources
Navigating the Synthesis of 5-Ethyl-N-methylfuran-2-amine: A Technical Support Guide for Researchers
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Ethyl-N-methylfuran-2-amine. We will explore the common synthetic hurdles, provide targeted troubleshooting advice in a direct question-and-answer format, and present optimized protocols to streamline your experimental workflow. This content is founded on established chemical principles and practical, experience-driven insights to ensure scientific integrity and reproducibility.
Section 1: The Synthetic Landscape: Core Reactions and Inherent Challenges
The synthesis of 5-Ethyl-N-methylfuran-2-amine is a key step in the development of various pharmaceutical intermediates. A frequently employed and efficient method is the reductive amination of 5-ethylfuran-2-carbaldehyde with methylamine.[1] This approach, while direct, is susceptible to several side reactions that can diminish yield and complicate product purification. The principal challenges stem from the inherent reactivity of the furan ring, which is prone to degradation under acidic conditions, and the potential for over-alkylation of the amine product.[2][3][4]
A Common Synthetic Pathway:
The reaction typically proceeds via the formation of an imine intermediate from the condensation of 5-ethylfuran-2-carbaldehyde and methylamine, which is then reduced in situ to the desired secondary amine.[1][5]
Caption: Reductive amination of 5-ethylfuran-2-carbaldehyde.
Section 2: Troubleshooting Guide: A Q&A Approach to Overcoming Synthetic Hurdles
This section addresses common problems encountered during the synthesis with practical, evidence-based solutions.
Q1: My reaction is turning dark and forming a significant amount of insoluble polymer. What is causing this and how can I mitigate it?
A1: Understanding and Preventing Polymerization
The furan nucleus is sensitive to strong acids and can readily polymerize, leading to the dark, tar-like substances you are observing.[3][4] This degradation is a common issue in furan chemistry, especially when reaction conditions are not carefully controlled.
Troubleshooting Strategies:
-
pH Control is Critical: Maintain a pH between 6 and 8. The use of a mild acid catalyst, such as acetic acid, can facilitate imine formation without causing significant degradation of the furan ring.
-
Temperature Management: Perform the reaction at reduced temperatures. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can effectively minimize polymerization.
-
Judicious Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and mild reducing agent for reductive aminations.[2][6][7] It is selective for the reduction of the iminium ion over the starting aldehyde, allowing for a one-pot procedure where the reducing agent is present from the start.[7][8] This minimizes the concentration of the potentially unstable imine at any given time.
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol or ethanol, often requires pre-formation of the imine. | Cost-effective and readily available. | Can also reduce the starting aldehyde; requires careful control of reaction stages. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane or 1,2-dichloroethane, can be a one-pot reaction.[7] | High selectivity for imines/iminium ions, mild reaction conditions.[2][7] | More expensive and moisture-sensitive. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Methanol or ethanol, requires specialized high-pressure equipment. | High atom economy, clean reaction. | Potential for over-reduction of the furan ring; requires specialized equipment. |
Q2: I am observing a significant amount of a higher molecular weight byproduct, likely from over-alkylation. How can I improve selectivity for the desired secondary amine?
A2: Controlling Over-alkylation
Over-alkylation occurs when the desired product, 5-Ethyl-N-methylfuran-2-amine, acts as a nucleophile and reacts with another molecule of 5-ethylfuran-2-carbaldehyde to form a tertiary amine. This is a common issue in reductive amination.[2][9]
Strategies to Enhance Selectivity:
-
Stoichiometric Control: Employing a slight excess of methylamine (typically 1.2-1.5 equivalents) can help to ensure that the aldehyde is consumed before it can react with the product amine.
-
Controlled Addition of the Aldehyde: If feasible, adding the 5-ethylfuran-2-carbaldehyde slowly to the mixture of methylamine and the reducing agent can maintain a low concentration of the aldehyde, thus favoring the desired reaction.
-
Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the intermolecular reaction between the starting materials over the subsequent reaction with the product.
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Optimizing reaction conditions for N-alkylation of furan-2-amines
The following technical guide addresses the optimization of reaction conditions for the N-alkylation of furan-2-amines .
Current Status: Operational Role: Senior Application Scientist Topic: Optimization & Troubleshooting of Furan-2-amine N-Alkylation
⚠️ Critical Diagnostic: The "Stability Paradox"
READ THIS FIRST: Before attempting any alkylation, you must classify your substrate. Furan-2-amines are fundamentally different from standard anilines or furfurylamines due to the high energy of the enamine-like resonance structure.
Is your furan-2-amine stable?
-
YES (Stabilized): Contains an Electron-Withdrawing Group (EWG) at C5 (e.g., -COOEt, -CN, -NO2). These can be isolated and alkylated directly.
-
NO (Unstabilized): Unsubstituted furan-2-amine or alkyl-substituted variants. These are not isolable under standard conditions and will decompose to "black tar" (polymeric resins) upon exposure to air/acid or attempts at isolation.
-
Action: You must use Protocol C (In Situ Trapping) or Protocol B (Cross-Coupling) . Do not attempt direct alkylation of the free amine.
-
🛠️ Protocol Selector
Use this decision matrix to select the correct workflow for your substrate.
Figure 1: Decision tree for selecting the optimal N-alkylation strategy based on substrate stability and precursor availability.
🔬 Detailed Protocols
Protocol A: Direct Alkylation (Stabilized Substrates Only)
Target: Furan-2-amines with C5-EWG (e.g., Ethyl 5-amino-2-furoate). Mechanism: SN2 Substitution.
The Challenge: The EWG stabilizes the ring but reduces the nucleophilicity of the amine (pKa ~ -1 to 1). Strong bases are required, but they risk C-alkylation or ring opening if not controlled.
Optimized Conditions:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Base | NaH (1.2 equiv) or Cs₂CO₃ (2.0 equiv) | NaH ensures irreversible deprotonation. Cs₂CO₃ is milder ("cesium effect") for more sensitive electrophiles. |
| Solvent | DMF (0 °C to RT) | High dielectric constant promotes SN2. Avoid protic solvents which quench the amide anion. |
| Electrophile | Alkyl Iodides or Triflates | High reactivity is needed to overcome the poor nucleophilicity of the amine. |
| Additive | TBAI (10 mol%) | Phase transfer catalyst; stabilizes the transition state and improves rate. |
Step-by-Step:
-
Dissolve stabilized amine (1.0 equiv) in anhydrous DMF (0.2 M) under Ar/N₂.
-
Cool to 0 °C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.
-
Observation: Evolution of H₂ gas. Solution may turn dark red/orange (formation of the amidine anion).
-
-
Stir for 30 min at 0 °C.
-
Add alkyl halide (1.1 equiv) dropwise.
-
Warm to RT and monitor by TLC/LCMS.
-
Critical Check: If C-alkylation (at C3) is observed, switch to KHMDS at -78 °C to favor kinetic N-alkylation.
-
Protocol B: Buchwald-Hartwig Cross-Coupling (De Novo Synthesis)
Target: Accessing N-alkylated furan-2-amines from 2-halofurans and primary/secondary amines. Why: Avoids handling the unstable 2-aminofuran entirely.
Optimized Conditions:
-
Catalyst: Pd₂(dba)₃ (2-5 mol%)
-
Ligand: Xantphos (for primary amines) or BrettPhos (for secondary amines).
-
Note: Bidentate ligands like Xantphos suppress
-hydride elimination and reductive dehalogenation.
-
-
Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ .
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
Workflow:
-
Charge flask with 2-bromofuran (1.0 equiv), Amine (1.2 equiv), Pd precursor, Ligand, and Base inside a glovebox or under strict inert flow.
-
Add solvent (0.1 - 0.2 M).
-
Heat to 80-100 °C.
-
Troubleshooting: If furan ring decomposition occurs (blackening), lower temp to 60 °C and switch to a more active precatalyst like Pd(crotyl)(tBuXPhos)Cl .
-
Protocol C: Reductive Alkylation (In Situ Trapping)
Target: Unstabilized furan-2-amines generated from 2-nitrofurans . Strategy: The amine is generated and immediately trapped by an aldehyde/ketone before it can polymerize.
Optimized Conditions:
-
Precursor: 2-Nitrofuran derivative.[1]
-
Carbonyl: Aldehyde or Ketone (1.5 equiv).
-
Reductant: H₂ (1 atm) with Pd/C OR NaBH(OAc)₃ (if reducing an imine formed in situ).
-
Additives: Molecular sieves (4Å) to drive imine formation.
Step-by-Step:
-
Dissolve 2-nitrofuran and aldehyde in MeOH/THF (1:1).
-
Add Pd/C (10 wt%).
-
Stir under H₂ balloon.
❓ Troubleshooting & FAQs
Q1: "My reaction mixture turned into a black tar immediately. What happened?"
Diagnosis: Ring Opening Polymerization. Cause: Furan-2-amines are essentially vinylogous amides/enamines. In the presence of trace acid or even atmospheric oxygen, the furan ring opens to form reactive dicarbonyl species that polymerize. Solution:
-
Check pH: Ensure the reaction is strictly neutral or slightly basic. Never use acidic workups.
-
Switch Protocol: If you are trying to alkylate a free amine, stop . Use Protocol B (Buchwald) or Protocol C (Reductive Trapping) instead.
Q2: "I am observing C-alkylation at the C3 position instead of N-alkylation."
Diagnosis: Ambident Nucleophile Attack. Cause: The furan ring C3 position is nucleophilic, especially after deprotonation of the amine. This is a common issue with "hard" electrophiles. Solution:
-
Solvent Switch: Change from THF to DMF or DMSO . Polar aprotic solvents favor N-alkylation (charge control) over C-alkylation (orbital control).
-
Base Switch: Use a bulky base like LiHMDS or NaHMDS to sterically hinder the C3 position.
-
Hard/Soft Theory: Use "softer" electrophiles (iodides > bromides > tosylates).
Q3: "Can I use reductive amination on furfural to get these compounds?"
Clarification: No. Reductive amination of furfural (furan-2-carboxaldehyde) yields furfurylamine (furan-2-ylmethanamine), where the nitrogen is separated from the ring by a methylene group.
-
Target: Furan-NH-R (Furan-2-amine)
-
Furfural Product: Furan-CH₂-NH-R (Furfurylamine)
-
Make sure you are targeting the correct chemical space.
📊 Pathway Visualization: Degradation vs. Alkylation
Figure 2: The "Black Tar" pathway. Unstabilized 2-aminofurans rapidly undergo ring opening unless immediately trapped or stabilized by EWGs.
📚 References
-
Substituted 2-Aminofurans: Synthesis and Stability. Title: "A Study of 2-Aminofurans" Source: ResearchGate (2025) URL:[1][Link] Relevance: Establishes the instability of unsubstituted 2-aminofurans and the necessity of trapping methods.
-
Regioselectivity in Furan Synthesis. Title: "Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans" Source: PubMed / NIH (2014) URL:[Link] Relevance: Discusses multicomponent strategies to access substituted aminofurans.
-
Reductive Amination Strategies. Title: "Reductive Amination of Furanic Aldehydes" Source: Molecules (MDPI) (2020) URL:[Link] Relevance: Contrasts furfurylamine synthesis with furan-2-amine challenges.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
How to prevent oxidation of 5-Ethyl-N-methylfuran-2-amine
Technical Support Center: Stabilization & Handling of 5-Ethyl-N-methylfuran-2-amine
Executive Summary: The Stability Paradox
You are likely encountering rapid degradation—manifesting as darkening (yellow
The Root Cause: The furan ring is already electron-rich. Submitting it to two electron-donating groups—an ethyl group at C5 and a secondary amine at C2—creates a "push-push" electronic system. This elevates the Highest Occupied Molecular Orbital (HOMO) energy, making the ring exceptionally prone to Single Electron Transfer (SET) oxidation by atmospheric oxygen. This initiates a cascade of ring-opening and polymerization reactions [1, 2].
This guide provides the protocols required to arrest this process.
Part 1: Troubleshooting Guide (Q&A)
Q1: My compound turned from a pale oil to a black viscous liquid overnight, even in a closed vial. What happened? A: You likely experienced autoxidation-induced polymerization . Even in a "closed" vial, the headspace oxygen is sufficient to initiate a radical chain reaction. The black color indicates the formation of polyconjugated furan polymers (similar to furfuryl alcohol polymerization).
-
Corrective Action: Never store the free base. Convert it immediately to a salt (see Protocol B) or store as a dilute solution in degassed solvent at -20°C under Argon.
Q2: Can I purify this compound using standard silica gel chromatography?
A: Proceed with extreme caution. Standard silica gel is slightly acidic (
-
Corrective Action: Pre-treat your silica gel with 1-2% Triethylamine (Et
N) in the eluent to neutralize acidic sites. Alternatively, use basic alumina.
Q3: I need to use the free base for a coupling reaction. How do I handle it without degradation?
A: Generate the free base in situ. Store the compound as its stable Hydrochloride (HCl) or Oxalate salt. When ready to react, liberate the free base directly in the reaction vessel using a non-nucleophilic base (e.g., DIPEA,
Q4: Does light exposure matter?
A: Yes. Aminofurans are photosensitizers. Ambient light can excite ground-state oxygen to singlet oxygen (
-
Corrective Action: Wrap all flasks/vials in aluminum foil or use amber glassware.
Part 2: Stabilization Protocols
Protocol A: The "Gold Standard" – Conversion to Hydrochloride Salt
Context: The protonated amine pulls electron density away from the furan ring, significantly lowering its reactivity toward oxygen.
Materials:
-
Crude 5-Ethyl-N-methylfuran-2-amine
-
Anhydrous Diethyl Ether (Et
O) or Methyl tert-butyl ether (MTBE) -
2M HCl in Diethyl Ether (commercial solution)
-
Argon balloon
Step-by-Step:
-
Dissolution: Dissolve the crude amine in anhydrous Et
O (approx. 10 mL per gram) under an Argon blanket. Cool to 0°C in an ice bath. -
Acidification: Dropwise add 2M HCl in Et
O (1.1 equivalents) with vigorous stirring. A white to off-white precipitate should form immediately. -
Filtration: Filter the solid rapidly under a stream of Argon (Schlenk filtration is best).
-
Washing: Wash the filter cake with cold, anhydrous Et
O ( mL) to remove oxidized impurities. -
Drying: Dry under high vacuum (0.1 mmHg) for 2 hours.
-
Storage: Store the salt in a tightly sealed vial, under Argon, at -20°C.
Protocol B: Inert Solvent Handling (Degassing)
Context: If you must handle the free base in solution, dissolved oxygen is your enemy. Sparging is insufficient for highly sensitive furans.
Method: Freeze-Pump-Thaw Cycle
-
Place the solvent in a Schlenk flask.
-
Freeze the solvent using liquid nitrogen.
-
Apply high vacuum (0.05 mmHg) for 10-15 minutes to remove headspace gas.
-
Close the vacuum valve and thaw the solvent in a warm water bath (do not open to air). Gas bubbles will escape the liquid.
-
Repeat steps 2-4 three times.
-
Backfill with high-purity Argon.
Part 3: Comparative Stability Data
| Form | Storage Condition | Estimated Shelf-Life | Primary Degradation Mode |
| Free Base (Neat) | Ambient Air, 25°C | < 4 Hours | Rapid Oxidative Polymerization |
| Free Base (Neat) | Argon, -20°C | 1-2 Weeks | Slow Dimerization |
| Free Base (Soln) | Toluene (Degassed), -20°C | 1 Month | Trace Oxidation |
| HCl Salt (Solid) | Argon, -20°C | > 1 Year | Hydrolysis (if moisture enters) |
Part 4: Visualizing the Mechanism
The following diagram illustrates the degradation pathway you are fighting against and how salt formation blocks it.
Figure 1: The oxidative degradation pathway of electron-rich aminofurans vs. the stabilization pathway via salt formation.[1]
References
-
BenchChem. (2025). Technical Support Center: Synthesis of 2-Aminofurans. Retrieved from 2
-
Adams, A., et al. (2011). "Amino acid catalysis of 2-alkylfuran formation from lipid oxidation-derived α,β-unsaturated aldehydes." Journal of Agricultural and Food Chemistry. Retrieved from 3
-
Organic Reactions. "Oxidative Cleavage of Furans." Organic Reactions Wiki. Retrieved from 4
-
PubChem. (2025).[5] "2-Ethyl-5-methylfuran Compound Summary." Retrieved from 5[6]
Sources
- 1. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amino acid catalysis of 2-alkylfuran formation from lipid oxidation-derived α,β-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. 2-Ethyl-5-methylfuran | C7H10O | CID 74346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-[1-(5-methylfuran-2-yl)ethyl]pyrimidin-2-amine | C11H13N3O | CID 60651585 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Substituted N-Methylfuran-2-amines
Welcome to the technical support center for the synthesis of substituted N-methylfuran-2-amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this important synthetic transformation. As the demand for novel furan-based scaffolds in pharmaceuticals and agrochemicals grows, mastering their synthesis at scale is paramount. This resource provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions, ensuring robust and reproducible outcomes.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of substituted N-methylfuran-2-amines, offering causative explanations and actionable solutions.
Low Yield of the Desired N-Methylfuran-2-amine
Question: My reaction is showing low conversion of the starting furan-2-amine or furfural derivative, resulting in a low yield of the target N-methylated product. What are the likely causes and how can I improve the yield?
Answer: Low yields can stem from several factors, primarily related to reaction kinetics and catalyst activity. Here’s a breakdown of potential causes and corresponding troubleshooting steps:
-
Insufficient Catalyst Activity or Loading: The choice of catalyst is critical. For reductive amination of furfural derivatives with methylamine, common catalysts include nickel, palladium, platinum, and rhodium-based systems.[1][2] Raney Ni is a cost-effective option, but noble metal catalysts often exhibit higher activity and selectivity under milder conditions.[3]
-
Troubleshooting:
-
Increase Catalyst Loading: A stepwise increase in the catalyst loading (e.g., from 1 mol% to 5 mol%) can significantly enhance the reaction rate. However, be mindful of potential side reactions with excessive catalyst.
-
Catalyst Screening: If feasible, screen a panel of catalysts. For instance, a Rh/Al₂O₃ catalyst has been shown to be highly effective for the reductive amination of furfural.[4]
-
Catalyst Activation: Ensure your catalyst is properly activated. For instance, Raney Ni may require specific washing and activation procedures.
-
-
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics.
-
Troubleshooting:
-
Increase Temperature: A moderate increase in temperature (e.g., in 10-20 °C increments) can accelerate the reaction. However, excessive heat can lead to polymerization of furfural derivatives or decomposition of the product.[3]
-
Monitor for Side Reactions: While increasing temperature, closely monitor the reaction profile for the formation of byproducts.
-
-
-
Inadequate Hydrogen Pressure (for Reductive Amination): Insufficient hydrogen pressure will limit the reduction of the imine intermediate.
-
Troubleshooting:
-
Increase Hydrogen Pressure: Gradually increase the hydrogen pressure. Typical pressures for these reactions range from atmospheric to several bars.[5] Higher pressures generally favor the reduction step.
-
-
-
Poor Imine Formation (for Reductive Amination): The initial condensation between the furan derivative and methylamine to form the imine is a reversible equilibrium.
-
Troubleshooting:
-
Removal of Water: The formation of an imine from an aldehyde or ketone and an amine releases a molecule of water. Removing this water can drive the equilibrium towards the imine, thus improving the overall reaction rate. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like magnesium sulfate or molecular sieves.[6]
-
Acid Catalysis: The condensation to form the imine is often catalyzed by a small amount of acid. However, the furan ring can be sensitive to strong acids, leading to ring-opening or polymerization.[7] A mild acid catalyst, or in some cases, the acidity of the catalyst support, can be beneficial.[2]
-
-
Formation of Significant Byproducts
Question: My reaction is producing a complex mixture with significant amounts of byproducts alongside my desired N-methylfuran-2-amine. How can I identify and minimize these impurities?
Answer: The formation of byproducts is a common challenge. The primary culprits are typically over-alkylation (formation of tertiary amines), reduction of the furan ring, and polymerization.
-
Over-alkylation (Formation of Tertiary Amines): In the Eschweiler-Clarke reaction, the formation of a quaternary ammonium salt is not possible; however, in other N-methylation methods, over-methylation can be an issue.[8][9][10]
-
Troubleshooting:
-
Control Stoichiometry: Carefully control the stoichiometry of the methylating agent. Use of a slight excess of the furan-2-amine can help minimize the formation of the tertiary amine.
-
Eschweiler-Clarke Reaction: This classical method using formaldehyde and formic acid is an excellent choice for methylation as it inherently stops at the tertiary amine stage.[8][11]
-
-
-
Reduction of the Furan Ring: The furan ring is susceptible to hydrogenation, especially under harsh conditions, leading to the formation of tetrahydrofuran derivatives.[12]
-
Troubleshooting:
-
Catalyst Selection: The choice of metal and support can significantly influence the chemoselectivity. For instance, some nickel catalysts have been shown to promote furan ring hydrogenation.[12] Rhodium and palladium catalysts can offer better selectivity for the reduction of the imine over the furan ring.[4][13]
-
Milder Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can help to selectively reduce the imine C=N bond without affecting the aromatic furan ring.[13]
-
Catalyst Modifiers: In some cases, the addition of catalyst modifiers can suppress unwanted hydrogenation of the furan ring.
-
-
-
Polymerization: Furfural and its derivatives are prone to polymerization, especially in the presence of acid and at elevated temperatures.[7]
-
Troubleshooting:
-
Control Temperature: Avoid excessive heating.
-
Minimize Acidity: Use mild or non-acidic conditions where possible. If an acid catalyst is necessary for imine formation, use a minimal amount of a weak acid.
-
Inhibitors: For reactions starting from furfural, the addition of a small amount of a polymerization inhibitor might be beneficial, though this needs to be carefully evaluated for compatibility with the subsequent reaction steps.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which is the best method for N-methylation of a substituted furan-2-amine: reductive amination or a direct methylation method like the Eschweiler-Clarke reaction?
A1: The choice of method depends on your starting material and desired scale.
-
Reductive Amination (starting from a furan aldehyde/ketone and methylamine): This is a versatile and widely used method, particularly for large-scale synthesis due to the availability of furfural derivatives.[1][2] However, it requires careful optimization to control side reactions like furan ring reduction and secondary amine formation.[3][12]
-
Eschweiler-Clarke Reaction (starting from a furan-2-amine): This is an excellent choice for selective N,N-dimethylation of primary furan-2-amines and N-methylation of secondary furan-2-amines.[8][11] It avoids the formation of quaternary ammonium salts and often proceeds with high yields.[8] However, it requires the pre-synthesis of the corresponding primary or secondary amine.
Q2: How do substituents on the furan ring affect the N-methylation reaction?
A2: Substituents on the furan ring can significantly influence the reactivity of the starting material and the stability of the product.
-
Electron-donating groups (e.g., alkyl, alkoxy): These groups can increase the electron density of the furan ring, potentially making it more susceptible to electrophilic attack and side reactions. However, they generally do not hinder the nucleophilicity of the amino group. In the context of the Eschweiler-Clarke reaction, electron-donating groups on anilines have been shown to be well-tolerated.[14]
-
Electron-withdrawing groups (e.g., nitro, cyano, ester): These groups decrease the electron density of the furan ring, which can make it more stable towards ring-opening. However, they can also decrease the nucleophilicity of the amino group, potentially slowing down the N-methylation reaction. For some N-methylation reactions, amines with strong electron-withdrawing groups have shown lower yields.[14]
Q3: What are the best practices for purifying substituted N-methylfuran-2-amines?
A3: Purification can be challenging due to the similar polarities of the starting materials, products, and byproducts.
-
Extraction: If the product is sufficiently basic, an acidic wash (e.g., with dilute HCl) can be used to extract the amine into the aqueous phase, leaving non-basic impurities in the organic layer. The amine can then be liberated by basifying the aqueous layer and extracting it back into an organic solvent.[15]
-
Chromatography: Column chromatography on silica gel is a common method for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Distillation: For thermally stable and volatile compounds, distillation under reduced pressure can be an effective purification method, especially for larger scales.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
Q4: What are the key considerations for scaling up the synthesis of N-methylfuran-2-amines?
A4: Scaling up presents several challenges that need to be addressed for a safe and efficient process.
-
Heat Transfer: Reductive aminations are often exothermic. Ensure the reactor has adequate cooling capacity to control the temperature and prevent runaway reactions.
-
Mass Transfer: In heterogeneous catalytic reactions, efficient mixing is crucial to ensure good contact between the reactants, catalyst, and (if applicable) hydrogen gas.
-
Catalyst Handling and Filtration: Handling pyrophoric catalysts like Raney Ni requires specific safety precautions. The filtration of fine catalyst particles can also be challenging on a large scale.
-
Pressure and Gas Handling: If using hydrogen gas, ensure the reactor is appropriately rated for the desired pressure and that all safety protocols for handling flammable gases are followed.
-
Solvent Selection and Recovery: Choose solvents that are safe, effective, and easily recoverable to improve the sustainability and cost-effectiveness of the process.
Section 3: Experimental Protocols & Data
Protocol: Reductive Amination of 2-Furaldehyde with Methylamine using a Nickel Catalyst
This protocol provides a general procedure. Optimization of specific parameters may be required for different substrates.
Materials:
-
2-Furaldehyde
-
Methylamine (e.g., 40% in water or as a solution in a suitable solvent)
-
Nickel Catalyst (e.g., Raney Ni or a supported Ni catalyst)
-
Solvent (e.g., Methanol, Ethanol, or THF)
-
Hydrogen Source (e.g., Hydrogen gas cylinder or a hydrogen transfer reagent)
Procedure:
-
To a suitable pressure reactor, add the furan-2-carboxaldehyde and the solvent.
-
Add the nickel catalyst under an inert atmosphere.
-
Add the methylamine solution. An excess of the amine (e.g., 1.5-2.5 equivalents relative to the aldehyde) is often used to favor the formation of the primary amine and suppress the formation of the secondary amine.[12]
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-20 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the catalyst. Caution: Raney Ni is pyrophoric and should be handled with care.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation, chromatography, or crystallization.
Table 1: Troubleshooting Reductive Amination
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Incomplete imine formation | Add a dehydrating agent (e.g., molecular sieves).[6] |
| Insufficient catalyst activity | Increase catalyst loading or screen different catalysts. | |
| Formation of Secondary Amine | Reaction of the product with another molecule of the aldehyde | Use a higher molar ratio of methylamine to the aldehyde.[12] |
| Furan Ring Reduction | Over-reduction by the catalyst | Use a more selective catalyst (e.g., Rh-based) or milder reaction conditions (lower temperature and pressure).[4][13] |
| Polymerization | Acid-catalyzed side reaction | Maintain neutral or slightly basic conditions. Avoid high temperatures. |
Protocol: N-Methylation of 2-Aminofuran using the Eschweiler-Clarke Reaction
This protocol is a classic and reliable method for the methylation of primary and secondary amines.[8][11]
Materials:
-
Substituted 2-Aminofuran
-
Formaldehyde (aqueous solution, typically 37%)
-
Formic Acid (typically >95%)
Procedure:
-
To a round-bottom flask, add the substituted 2-aminofuran.
-
Add an excess of formic acid.
-
Add an excess of aqueous formaldehyde solution. The reaction is typically run with a significant excess of both formaldehyde and formic acid.[8]
-
Heat the reaction mixture to reflux (typically around 100 °C) for several hours. The reaction progress can be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully basify the mixture with a strong base (e.g., NaOH solution) to a pH > 10. Caution: This is an exothermic process.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation, chromatography, or crystallization.
Table 2: Troubleshooting the Eschweiler-Clarke Reaction
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature | Increase the reaction time or ensure the reaction is at a vigorous reflux. |
| Insufficient reagents | Ensure a sufficient excess of both formaldehyde and formic acid is used.[8] | |
| Formation of Formamide Byproducts | Side reaction of the amine with formic acid | This is generally a minor issue under typical Eschweiler-Clarke conditions, but ensuring a sufficient excess of formaldehyde can favor the desired reductive amination pathway. |
| Difficult Work-up | Emulsion formation during extraction | Add more brine to the aqueous layer to break the emulsion. |
Section 4: Visualizing the Synthesis
Reductive Amination Workflow
Caption: Reductive amination workflow for N-methylfuran-2-amine synthesis.
Eschweiler-Clarke Reaction Mechanism
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
References
- Chatterjee, M., Ishizaka, T., Kawanami, H., & Sato, M. (2012). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 14(3), 706-710.
- Komanoya, T., Kinemura, T., Kita, Y., & Hara, T. (2017). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: An environmentally friendly approach. Green Chemistry, 19(1), 245-252.
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved February 6, 2026, from [Link]
- Li, G., et al. (2021). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry, 45(15), 6886-6895.
-
Taylor & Francis Group. (n.d.). Reductive Amination of Furfural to Furfurylamine | 7 | Catalytic Trans. Taylor & Francis eBooks. Retrieved February 6, 2026, from [Link]
-
National Institutes of Health. (2022, May 17). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved February 6, 2026, from [Link]
-
MDPI. (2023, January 6). Chitin-Derived Nanocatalysts for Reductive Amination Reactions. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). Selectivity Control in Catalytic Reductive Amination of Furfural to Furfurylamine on Supported Catalysts. Retrieved February 6, 2026, from [Link]
-
National Institutes of Health. (2022, April 7). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. Retrieved February 6, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes. Dalton Transactions. Retrieved February 6, 2026, from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved February 6, 2026, from [Link]
-
National Institutes of Health. (2005, July 27). Are methyl groups electron-donating or electron-withdrawing in boron clusters? Permethylation of o-carborane. Retrieved February 6, 2026, from [Link]
-
YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Retrieved February 6, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks. Retrieved February 6, 2026, from [Link]
-
Reddit. (n.d.). I don't understand what Is the problem. r/Chempros. Retrieved February 6, 2026, from [Link]
-
MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved February 6, 2026, from [Link]
-
National Institutes of Health. (2022, March 22). Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. Retrieved February 6, 2026, from [Link]
- Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
-
University of Rochester Department of Chemistry. (n.d.). Workup: Amines. Retrieved February 6, 2026, from [Link]
-
MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved February 6, 2026, from [Link]
-
MDPI. (n.d.). Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks. Retrieved February 6, 2026, from [Link]
-
ChemRxiv. (n.d.). Influence of Electron-Donating and Electron-Withdrawing Groups on One- and Two-Photon Absorption Properties on Modified Adenine and Guanine Nucleobases. Retrieved February 6, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Bis(hydroxylmethylfurfuryl)amine Monomers from 5-Hydroxymethylfurfural. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). Recent Development in Synthesis of N‐Methylamines with Amines and Methanol. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme 1. The furan ring reduction -the reduced catalyst activity. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. Retrieved February 6, 2026, from [Link]
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Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved February 6, 2026, from [Link]
-
Durham University. (n.d.). A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in. Baxendale Group. Retrieved February 6, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). 5-Hydroxymethylfurfural (HMF) synthesis in a deep eutectic solvent-based biphasic system: closing the loop of solvent reuse, product isolation and green metrics. RSC Sustainability. Retrieved February 6, 2026, from [Link]
-
National Institutes of Health. (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved February 6, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Catalysis Science & Technology. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural. Retrieved February 6, 2026, from [Link]
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Method development for chiral separation of furan amine enantiomers
Introduction: The Furan Amine Challenge
Separating furan amine enantiomers presents a unique duality of challenges in chromatography:
-
The Amine Functionality: The basic nitrogen atom interacts strongly with residual silanols on the silica support of chiral stationary phases (CSPs), leading to severe peak tailing and poor resolution.
-
The Furan Ring: This heterocyclic moiety is electron-rich and can be sensitive to oxidative stress or strong acids (acid-catalyzed ring opening), limiting the range of aggressive additives typically used to sharpen peaks.
This guide moves beyond standard protocols to address these specific chemical liabilities, focusing on Polysaccharide-based CSPs (the industry standard for this class).
Method Development Workflow
Do not rely on random screening. Use this logic-gated workflow to minimize solvent consumption and maximize column longevity.
Diagram 1: Screening Logic for Furan Amines
Figure 1: Decision tree for selecting column chemistry based on sample solubility and selectivity requirements.
Troubleshooting & FAQs
Category A: Peak Tailing & Shape Issues
Q: My furan amine elutes with a severe tail (Asymmetry > 1.5), even on a new column. Is the column damaged?
Scientist's Diagnosis: Likely not. This is a thermodynamic issue, not a hardware failure. The basic amine group on your furan compound is engaging in ion-exchange interactions with residual silanols (Si-OH) on the silica surface. This creates a "kinetic lag," resulting in tailing.
Protocol:
-
The "Basic" Fix: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.
-
The "Acid/Base" Trick: If DEA alone fails, use 0.1% TFA + 0.1% TEA .
-
Why: This forms a triethylammonium trifluoroacetate salt in situ. The high ionic strength suppresses ion-exchange mechanisms, while the excess amine protects the silanols.
-
Caution: Ensure your furan derivative is stable in TFA (see Section C).
-
Q: Can I use Dimethylamine instead of Diethylamine? A: Avoid it. Secondary amines like diethylamine (DEA) or butylamine are preferred. Primary amines can sometimes form Schiff bases with specific chiral selectors (like those in Amylose-based columns) or the analyte itself if it has aldehyde impurities.
Category B: Selectivity & Resolution
Q: I have separation on a Coated column (e.g., AD-H), but the peaks overlap (Rs < 1.0). How do I improve this without changing the column?
Scientist's Insight: Temperature is an underutilized thermodynamic lever in chiral HPLC. Unlike achiral RP-HPLC where temperature effects are linear, chiral recognition mechanisms (H-bonding, pi-pi stacking) are highly temperature-dependent.
Optimization Protocol:
-
Lower the Temperature: Drop from 25°C to 10°C or 15°C.
-
Effect: Enhances the enthalpy-driven separation (H-bonding), often increasing resolution significantly for amine-carbonyl interactions.
-
-
Switch Alcohols: If using Ethanol/Heptane, switch to 2-Propanol (IPA)/Heptane .
-
Effect: IPA is bulkier and donates hydrogen bonds less readily than EtOH, often altering the 3D cavity shape of the polysaccharide polymer.
-
Data Table: Mobile Phase Additive Guide
| Additive | Role | Typical Conc. | Risk Factor | Best For |
| Diethylamine (DEA) | Silanol blocker | 0.1% | Low | Basic Furan Amines |
| Ethanolamine | Silanol blocker | 0.1% | Moderate (Reactivity) | Primary Amines |
| TFA | Protonation | 0.1% | High (Furan Degradation) | Acidic/Amphoteric Compounds |
| Acetic Acid | Weak Protonation | 0.1-0.5% | Low | Labile Furan rings |
Category C: Sample Stability & Solubility
Q: My sample degrades during the run. I see small "hump" peaks between the enantiomers.
Scientist's Diagnosis: Furan rings are electron-rich and acid-sensitive. If you are using TFA, you may be inducing ring-opening or polymerization on-column.
Corrective Action:
-
Remove Strong Acids: Switch from TFA to Acetic Acid or Formic Acid .
-
Switch to Polar Organic Mode (POM): Use 100% Methanol or Acetonitrile with basic additives. This avoids aqueous/acidic hydrolysis conditions entirely.
-
Check the Autosampler: Ensure the sample solvent matches the mobile phase. Dissolving a furan amine in DMSO and injecting it into a Heptane system can cause precipitation or micro-emulsions that look like degradation.
Q: My furan amine is insoluble in Heptane/Alcohol. What are my options?
A: This is where Immobilized Columns (e.g., CHIRALPAK IA, IB, IC) act as a game-changer.
-
Protocol: You can use "Forbidden Solvents" as the mobile phase or sample diluent.
-
Dichloromethane (DCM): Excellent solubilizer.
-
Ethyl Acetate (EtOAc): Good for solubility and unique selectivity.
-
THF: Strong solvent, distinct selectivity.
-
-
Warning: NEVER use these solvents on "Coated" columns (AD, OD, AS, OC). You will strip the stationary phase and destroy the column immediately.
Diagram 2: Troubleshooting Peak Shape Logic
Figure 2: Logical pathways for diagnosing and resolving common peak shape anomalies.
References
-
Daicel Chiral Technologies. (n.d.).[5] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG (Immobilized Columns). Retrieved from [Link][5]
-
Daicel Chiral Technologies. (n.d.).[5] Instruction Manual for CHIRALCEL® OD-H (Coated Columns). Retrieved from [Link][5]
-
Restek Corporation. (2018).[2] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
ResearchGate. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of Substituted Furans: Spotlight on 2,5-Disubstituted Derivatives
Introduction: The Furan Scaffold - A Privileged Structure in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the world of medicinal chemistry. Its unique electronic and structural properties make it a versatile scaffold for the design of novel therapeutic agents.[1][2] The furan nucleus is present in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[3][4] The biological activity of furan derivatives can be significantly influenced by the nature and position of substituents on the furan ring, with modifications at the C2 and C5 positions being particularly critical for modulating potency and selectivity.[5]
This guide provides a comparative analysis of the biological activities of various substituted furans, with a particular focus on 2,5-disubstituted derivatives, to elucidate the structure-activity relationships (SAR) that govern their therapeutic potential. While specific experimental data for 5-Ethyl-N-methylfuran-2-amine is not extensively available in the public domain, we will draw upon data from structurally related analogs to infer its likely activity profile and to highlight the key structural motifs that drive the biological effects of this important class of compounds.
Comparative Analysis of Biological Activity: A Focus on Anticancer and Antimicrobial Properties
The versatility of the furan scaffold is evident in the diverse biological activities exhibited by its derivatives. Here, we compare the anticancer and antimicrobial activities of various 2,5-disubstituted furans to understand the impact of different substitution patterns.
Anticancer Activity of Substituted Furans
Numerous studies have demonstrated the potential of furan derivatives as anticancer agents.[6][7] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key enzymes involved in cancer progression. The substitution pattern on the furan ring plays a pivotal role in determining the cytotoxic potency and selectivity of these compounds.
A series of bis-2(5H)-furanone derivatives were synthesized and evaluated for their antitumor activities. Among them, compound 4e , featuring a benzidine core and substituted furanone moieties, exhibited significant inhibitory activity against C6 glioma cells with an IC50 value of 12.1 μM.[6] This highlights the potential of larger, more complex structures built upon the furan core.
In another study, novel 2,5-disubstituted furan derivatives were investigated as P-glycoprotein (P-gp) inhibitors to overcome multidrug resistance in cancer cells. P-gp is a transporter that can pump chemotherapy drugs out of cancer cells, reducing their effectiveness.[8] The study identified compound 5m as a promising lead compound, and combination therapy of doxorubicin with 5m showed a significant antiproliferative effect.[8]
Furthermore, a series of 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones were synthesized and evaluated for their anticancer activity. Compound 14b from this series showed impressive activity against the MCF-7 breast cancer cell line with an IC50 value of 0.85 μM.[9] The presence of the 5-nitrofuran group is a common feature in many biologically active furan derivatives.
Table 1: Anticancer Activity of Representative Substituted Furan Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 4e | Bis-2(5H)-furanone derivative | C6 glioma | 12.1 | [6] |
| 14b | 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative | MCF-7 (Breast) | 0.85 | [9] |
| Compound 3 | 5-chlorobenzofuran-2-carboxamide derivative | MCF-10A (Breast) | 1.136 (similar to doxorubicin) | [10] |
| Compound 5 | Fluorinated 2-benzofuranyl derivative | Not specified | 0.43 | [10] |
Based on these findings, we can infer that 5-Ethyl-N-methylfuran-2-amine, with its alkyl and amino substituents, could also possess anticancer properties. The ethyl group at the C5 position may contribute to the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. The N-methylamino group at the C2 position could be a key site for interaction with biological targets. Further research is warranted to synthesize and evaluate the anticancer activity of this specific compound and its analogs.
Antimicrobial Activity of Substituted Furans
Furan derivatives have a long history of use as antimicrobial agents.[11] The nitrofurans, for example, are a class of synthetic antibiotics effective against a broad range of Gram-positive and Gram-negative bacteria. The antimicrobial activity of furan derivatives is also highly dependent on the substituents on the furan ring.
A study on α-substituted 2-methyl-5-nitrofurans determined the minimum inhibitory concentration (MIC) values against various bacteria.[12] These compounds were found to be effective, and their mode of action was investigated, suggesting that they may cause morphological changes in bacteria.[12]
Another study on 3,5-disubstituted furan derivatives reported their antibacterial activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) value of 200 µg/ml against B. subtilis and Escherichia coli.[13]
Table 2: Antimicrobial Activity of Representative Substituted Furan Derivatives
| Compound Class | Bacteria | Activity (MIC) | Reference |
| α-substituted 2-methyl-5-nitrofurans | Gram-positive and Gram-negative | Active (specific MICs not provided in abstract) | [12] |
| 3,5-disubstituted furans | B. subtilis, E. coli | 200 µg/ml | [13] |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Photogenic bacteria | 250 µg/mL | [14] |
For 5-Ethyl-N-methylfuran-2-amine, the presence of the amino group at the C2 position is a key feature found in many antimicrobial compounds. The ethyl group at C5 could influence its spectrum of activity. It is plausible that this compound would exhibit some degree of antimicrobial activity, and its efficacy would need to be determined through experimental testing against a panel of pathogenic bacteria.
Experimental Protocols: A Guide to Assessing Biological Activity
To ensure the reliability and reproducibility of biological activity data, standardized and well-validated experimental protocols are essential. Here, we provide detailed methodologies for two key assays used to evaluate the anticancer and antimicrobial properties of substituted furans.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][15] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5-Ethyl-N-methylfuran-2-amine and its analogs) and a vehicle control.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[13]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[13][15]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow of the broth microdilution method for determining antimicrobial activity.
Structure-Activity Relationship (SAR) and Future Directions
The analysis of the biological activity of various 2,5-disubstituted furans reveals several key SAR trends:
-
Substituents at C5: The nature of the substituent at the C5 position significantly impacts activity. Electron-withdrawing groups, such as the nitro group, are often associated with potent antimicrobial and anticancer activity. [5]Alkyl groups, like the ethyl group in our target compound, can enhance lipophilicity, which may improve cellular uptake and overall efficacy.
-
Substituents at C2: The amino group at the C2 position is a common feature in many biologically active molecules and provides a site for further functionalization. The nature of the N-substituents can influence the compound's polarity, hydrogen bonding capacity, and interaction with biological targets.
Logical Relationship of SAR:
Caption: Structure-activity relationship logic for 2,5-disubstituted furans.
Future research should focus on the systematic synthesis and biological evaluation of a library of 2-amino-5-alkylfuran derivatives, including 5-Ethyl-N-methylfuran-2-amine. This would involve varying the alkyl chain length at the C5 position and modifying the substituents on the C2 amino group. Such studies will provide a more comprehensive understanding of the SAR of this promising class of compounds and could lead to the discovery of new and more effective therapeutic agents.
Conclusion
The furan scaffold remains a highly attractive starting point for the development of new drugs. The biological activity of furan derivatives is intricately linked to the substitution pattern on the furan ring. While direct experimental data for 5-Ethyl-N-methylfuran-2-amine is limited, a comparative analysis of structurally related 2,5-disubstituted furans suggests that it holds potential as a biologically active compound, likely exhibiting anticancer and/or antimicrobial properties. The detailed experimental protocols and SAR insights provided in this guide offer a framework for the future investigation of this and other novel furan derivatives, paving the way for the development of next-generation therapeutics.
References
Sources
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- 7. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Comparative analysis of the reactivity of 5-alkyl-furan-2-amines
Executive Summary: The "Phantom" Nucleophile
5-alkyl-furan-2-amines represent a high-risk, high-reward scaffold in medicinal chemistry. Unlike their sulfur analogs (2-aminothiophenes) or carbocyclic cousins (anilines), 5-alkyl-furan-2-amines are notoriously unstable in their free base form. They are often described as "phantom molecules"—species that exist transiently before succumbing to oxidative polymerization or ring-opening hydrolysis.
The Bottom Line: Do not attempt to isolate 5-alkyl-furan-2-amines as free bases for long-term storage. Their utility lies almost exclusively as in situ generated intermediates, immediately trapped via acylation, carbamoylation, or [4+2] cycloaddition. This guide compares their reactivity profile against standard bioisosteres and provides a validated protocol for their handling.
Comparative Analysis: Electronic & Stability Profile
To understand the behavior of 5-alkyl-furan-2-amines, one must compare them with their closest bioisosteres: 2-aminothiophenes (stable) and anilines (highly stable).
The Heteroatom Effect
The furan oxygen atom is significantly more electronegative than the thiophene sulfur, yet it donates electron density into the ring more effectively via resonance (+M effect). This raises the HOMO (Highest Occupied Molecular Orbital) energy of the furan ring, making the 2-position exceptionally nucleophilic but also highly susceptible to oxidative degradation.
Table 1: Comparative Reactivity Matrix
| Feature | 5-Alkyl-Furan-2-Amine | 2-Aminothiophene | Aniline (Phenylamine) |
| Nucleophilicity | Extreme (Super-nucleophile) | High | Moderate |
| Oxidative Stability | Very Poor (Rapid darkening/polymerization in air) | Good (Stable solid) | Excellent |
| Diels-Alder Reactivity | High (Acts as electron-rich diene) | Low (Aromaticity prevents reaction) | Inert (under standard conditions) |
| Hydrolytic Stability | Poor (Ring opens to acyclic nitriles/diones) | Excellent | Excellent |
| Primary Utility | In situ intermediate / Diene | Stable Pharmacophore | Stable Pharmacophore |
Reactivity Hierarchy Diagram
The following diagram illustrates the stability vs. reactivity trade-off. Note how 5-alkyl-furan-2-amines occupy the "Transient" zone.
Figure 1: The Stability-Reactivity Landscape. 5-alkyl-furan-2-amines reside in the high-energy transient zone, requiring immediate trapping.
Synthetic Accessibility & Handling Strategies
Because isolation is impractical, synthesis focuses on Precursor Activation . The most robust route for 5-alkyl derivatives is the Curtius Rearrangement of 5-alkyl-2-furoic acids. This method avoids the harsh reducing conditions (e.g., reduction of nitro-furans) that often lead to ring saturation or opening.
The "Trap or Die" Workflow
The free amine is generated via an isocyanate intermediate.[1][2] If not trapped, it tautomerizes to an imine or polymerizes.
Figure 2: The "Trap or Die" Synthetic Workflow. Pathways to stable derivatives (Green) vs. decomposition (Black).
Validated Experimental Protocol
Objective: Synthesis of tert-butyl (5-methylfuran-2-yl)carbamate via Curtius Rearrangement. Rationale: This protocol traps the unstable amine as a Boc-protected carbamate, rendering it stable for purification and storage.
Materials
-
Substrate: 5-methyl-2-furoic acid (1.0 eq)
-
Reagent: Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Base: Triethylamine (TEA) (1.2 eq)
-
Trapping Solvent: tert-Butanol (excess, acts as solvent and nucleophile)
-
Inert Atmosphere: Argon or Nitrogen (Critical)
Step-by-Step Methodology
-
Activation (Acyl Azide Formation):
-
Dissolve 5-methyl-2-furoic acid in anhydrous tert-butanol under an argon atmosphere.
-
Add Triethylamine (TEA) and stir at room temperature for 10 minutes.
-
Add DPPA dropwise. Caution: Azides are potentially explosive. Work behind a blast shield.
-
Stir at room temperature for 2 hours. Monitor by TLC for consumption of the acid.
-
-
Rearrangement & Trapping:
-
Work-up:
-
Cool to room temperature.[9]
-
Concentrate the solvent under reduced pressure.
-
Dilute residue with Ethyl Acetate and wash with 5%
(removes phosphate byproducts) and brine. -
Dry over
and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Result: The Boc-protected amine is a stable, white/off-white solid.
-
Application Case Study: Diels-Alder Cycloaddition
Unlike thiophenes, 5-alkyl-furan-2-amines (or their protected forms) are excellent dienes. This is utilized to synthesize complex alkaloids or substituted phenols.
-
Reaction: 5-alkyl-2-aminofuran + N-phenylmaleimide
7-oxabicyclo[2.2.1]heptane derivative. -
Significance: The resulting adduct is an "oxabridged" system. Treatment with acid (
) causes ring opening and aromatization, converting the furan ring into a highly substituted benzene ring (aniline derivative). This effectively transforms the furan scaffold into a benzene scaffold with precise regiocontrol.
References
-
Almac Group. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Retrieved from [Link]
-
Master Organic Chemistry. (2017). The Curtius Rearrangement. Retrieved from [Link]
- Padwa, A., & Bur, S. K. (2007). Diels-Alder reactions of 2-amino- and 2-amidofurans. Tetrahedron. (Contextualizing the Diels-Alder reactivity of furan amines).
- Sperry, J. B., & Wright, D. L. (2005). Furans as dienes: The combined use of the intramolecular Diels-Alder reaction and furan chemistry. Current Opinion in Drug Discovery & Development. (Review of furan reactivity).
-
National Institutes of Health (NIH). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Retrieved from [Link]
Sources
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis and structural analysis of 2-quinuclidonium tetrafluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Synthetic Efficiency of 5-Ethyl-N-methylfuran-2-amine Routes
Executive Summary & Structural Scope
The synthesis of 5-Ethyl-N-methylfuran-2-amine presents a unique dichotomy in medicinal chemistry. Depending on the precise pharmacophore required, the target may refer to two distinct structural isomers with vastly different stability profiles and synthetic demands.
-
Target A (Literal): N-methyl-5-ethylfuran-2-amine. The nitrogen is directly attached to the aromatic ring (enamine-like). These are notoriously unstable, prone to auto-oxidation and ring-opening (hydrolysis to 1,4-dicarbonyls), requiring specialized stabilization or in-situ trapping.
-
Target B (Common): N-methyl-1-(5-ethylfuran-2-yl)methanamine (Furfurylamine derivative). The nitrogen is separated by a methylene bridge. This is a robust, common pharmacophore (e.g., Ranitidine analogs).
This guide benchmarks three synthetic routes, prioritizing the Reductive Amination (for Target B) as the industry standard for stability, while detailing the Curtius Rearrangement and Buchwald-Hartwig Coupling (for Target A) for specialized applications requiring the direct heteroaryl-amine bond.
Comparative Analysis of Synthetic Routes
The following table benchmarks the efficiency, scalability, and risk profile of the three primary methodologies.
| Feature | Route 1: Reductive Amination | Route 2: Curtius Rearrangement | Route 3: Buchwald-Hartwig |
| Primary Target | Furfurylamine (Target B) | 2-Aminofuran (Target A) | 2-Aminofuran (Target A) |
| Starting Material | 5-Ethyl-2-furaldehyde | 5-Ethyl-2-furoic acid | 2-Bromo-5-ethylfuran |
| Step Count | 1 (One-pot) | 3 (Acid | 1 (Cross-coupling) |
| Yield (Typical) | 75–90% | 40–60% | 30–55% |
| Scalability | High (Kg scale viable) | Low (Safety hazards: Azides) | Medium (Catalyst cost) |
| Stability Risk | Low (Stable product) | High (Isocyanate/Amine unstable) | High (Product decomposition) |
| Key Reagent | NaBH(OAc)₃ / STAB | DPPA / NaN₃ | Pd(OAc)₂ / BrettPhos |
Detailed Experimental Protocols
Route 1: Reductive Amination (Standard for Furfurylamines)
Mechanism: Condensation of aldehyde with amine to form an iminium ion, followed by selective hydride reduction. Application: Best for generating stable amine scaffolds for SAR studies.
Protocol:
-
Reagents: 5-Ethyl-2-furaldehyde (1.0 equiv), Methylamine (2.0 M in THF, 1.5 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), DCE (0.2 M), Acetic Acid (1.0 equiv).
-
Procedure:
-
Charge a reaction vessel with 5-Ethyl-2-furaldehyde and DCE under
. -
Add Methylamine solution and Acetic Acid. Stir at RT for 30 min to ensure imine formation.
-
Cool to 0°C and add STAB portion-wise (exothermic).
-
Warm to RT and stir for 4–12 hours. Monitor via LCMS.
-
Quench: Add saturated aqueous
. Extract with DCM ( ). -
Purification: Dry organic layer over
. Concentrate. Purify via flash chromatography (DCM/MeOH/NH ).
-
Route 2: Curtius Rearrangement (For Direct 2-Aminofurans)
Mechanism: Thermal decomposition of acyl azide to isocyanate, followed by hydrolysis. Application: Accessing the literal "2-amino" core. Note: The free amine is unstable; trapping as a carbamate (Boc) is recommended.
Protocol:
-
Reagents: 5-Ethyl-2-furoic acid (1.0 equiv), Diphenylphosphoryl azide (DPPA, 1.1 equiv), Triethylamine (TEA, 1.2 equiv), t-Butanol (excess, solvent).
-
Procedure:
-
Dissolve 5-Ethyl-2-furoic acid in anhydrous t-Butanol.
-
Add TEA and DPPA at RT.
-
Heat to reflux (80–90°C) for 2–4 hours. Evolution of
gas indicates rearrangement to isocyanate. -
Trapping: The t-Butanol traps the isocyanate in-situ to form the N-Boc protected amine.
-
Deprotection (Optional): Treat with TFA/DCM (1:1) at 0°C only immediately prior to use, as the free amine will degrade rapidly.
-
Route 3: Buchwald-Hartwig Cross-Coupling
Mechanism: Pd-catalyzed C-N bond formation.[1][2][3] Application: Direct functionalization of halofurans. Challenging due to electronic richness of furan reducing oxidative addition rates.
Protocol:
-
Reagents: 2-Bromo-5-ethylfuran (1.0 equiv), Methylamine (2.0 M in THF, 1.2 equiv),
(2 mol%), BrettPhos (4 mol%), (1.5 equiv), Toluene. -
Procedure:
-
In a glovebox, mix Pd source and Ligand in Toluene; stir 30 min to preform catalyst.
-
Add 2-Bromo-5-ethylfuran and base (
). -
Add Methylamine solution.[4] Seal tube.
-
Heat to 80°C for 12–18 hours.
-
Workup: Filter through Celite. Concentrate under reduced pressure (keep temperature <40°C).
-
Note: Use immediately or store as a salt (e.g., HCl salt) to improve stability.
-
Mechanistic Visualization
The following diagram illustrates the divergent pathways for the two target isomers.
Caption: Divergent synthetic pathways. Route 1 yields the stable furfurylamine (Target B), while Routes 2 & 3 access the sensitive 2-aminofuran core (Target A).
Critical Stability & Handling (Self-Validating Protocol)
To ensure scientific integrity, researchers must validate the stability of the "2-Aminofuran" (Target A) before scaling.
-
The "Red Shift" Test: 2-Aminofurans rapidly oxidize to dark tars upon air exposure. If your reaction mixture turns black within minutes of workup, the amine has likely degraded.
-
Mitigation: Perform all workups under Argon. Collect the product as an HCl or TFA salt immediately.
-
-
NMR Validation:
-
Target A (2-Amino): Look for C3-H proton shift around 5.0–5.5 ppm .
-
Target B (Furfuryl): Look for the benzylic-like -CH2- peak around 3.7 ppm .
-
-
Storage: Store free amines at -20°C under Argon. Salts are stable at RT.
References
-
Reductive Amination of Furanic Aldehydes
- Title: "Efficient reductive amination of 5-hydroxymethylfurfural by iridium-catalysed transfer hydrogen
- Source: C
-
URL:[Link]
-
Curtius Rearrangement Applications
- Title: "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry"
- Source: N
-
URL:[Link]
-
Buchwald-Hartwig Coupling on Heterocycles
- Title: "A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Vol
- Source: Semantic Scholar / ResearchG
-
URL:[Link]
-
Stability of 2-Aminofurans
- Title: "Synthesis of 2-Aminofurans and 2-Aminothiophenes"
- Source: Journal of Organic Chemistry (via Scribd/ACS)
-
URL:[Link]
Sources
Confirming the absolute configuration of 5-Ethyl-N-methylfuran-2-amine derivatives
Topic: Comparative Guide: Confirming the Absolute Configuration of 5-Ethyl-N-methylfuran-2-amine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Strategic Overview: The Stereochemical Imperative
In the development of bioactive furan-2-amine derivatives, defining absolute configuration (AC) is not merely a regulatory checkbox—it is a safety and efficacy mandate. 5-Ethyl-N-methylfuran-2-amine scaffolds often serve as bioisosteres for catecholamines or histamine analogs. However, the furan ring introduces unique challenges: it is electron-rich, acid-sensitive (prone to ring-opening hydrolysis), and its derivatives often exist as oils or amorphous solids, complicating traditional crystallographic approaches.
This guide objectively compares three primary methodologies for AC determination—X-ray Crystallography , Vibrational Circular Dichroism (VCD) , and NMR Derivatization (Mosher’s Method) —providing validated protocols tailored to the specific stability and solubility profiles of furan-2-amines.
Comparative Methodology Matrix
The following table summarizes the operational trade-offs for determining the configuration of chiral 5-ethyl-N-methylfuran-2-amine derivatives.
| Feature | X-Ray Crystallography | VCD / ECD Spectroscopy | NMR Derivatization (Mosher's) |
| Primary Principle | Anomalous dispersion (Bijvoet pairs) | Differential absorption of circularly polarized light (IR/UV) | Anisotropic shielding by chiral auxiliaries |
| Sample State | Single Crystal (Essential) | Solution (Liquid/Oil) | Solution (Derivatized) |
| Sample Requirement | >5 mg (for crystal growth) | ~5–10 mg (Recoverable) | ~2–5 mg (Destructive/Modified) |
| Confidence Level | Gold Standard (100%) | High (>95% with good DFT fit) | High (Dependent on conformational rigidity) |
| Time to Result | Days to Weeks (Crystal growth is rate-limiting) | 24–48 Hours (Spectrum + Calculation) | 4–6 Hours (Reaction + NMR) |
| Furan Specific Risks | Low (once crystallized) | None (Non-destructive) | High (Acid sensitivity during derivatization) |
| Cost Profile | High (Instrument/Service) | Medium (Instrument/Software) | Low (Reagents + NMR time) |
Decision Logic & Workflow
The following decision tree illustrates the recommended workflow for a researcher handling a novel 5-ethyl-N-methylfuran-2-amine derivative.
Figure 1: Strategic decision tree for selecting the appropriate absolute configuration determination method based on sample physical state and chemical stability.
Deep Dive: Validated Experimental Protocols
Protocol A: Modified Mosher’s Method for Acid-Sensitive Furans
Best for: Rapid determination of secondary amines or alcohols where crystals are unavailable.
The Challenge: Standard Mosher’s acid chloride (MTPA-Cl) releases HCl during reaction, which can cause ring-opening or polymerization of the electron-rich furan. The Fix: Use a high-capacity proton scavenger (DMAP/Triethylamine) and strictly anhydrous conditions.
Step-by-Step Workflow:
-
Preparation: Dissolve the chiral amine derivative (5 mg, ~0.03 mmol) in anhydrous deuterated chloroform (
, 0.6 mL) directly in an NMR tube to minimize transfer losses. -
Base Addition: Add anhydrous pyridine (5 equiv.) and DMAP (0.1 equiv.). Note: Pyridine buffers the HCl generated.
-
Derivatization (R- & S-):
-
Tube A: Add (S)-(+)-MTPA-Cl (1.5 equiv.).
-
Tube B: Add (R)-(-)-MTPA-Cl (1.5 equiv.).
-
Crucial: Shake gently; reaction is usually instantaneous for amines.
-
-
Analysis: Acquire
NMR spectra for both tubes. -
Calculation: Calculate
for protons near the chiral center.-
Interpretation: Construct a Newman projection. Protons with positive
reside on the right side of the MTPA plane; negative on the left.
-
Validation Check: Ensure the
group in the MTPA moiety shows a clean singlet inNMR to confirm complete derivatization and lack of rotameric complexity.
Protocol B: VCD Spectroscopy (Non-Destructive)
Best for: Valuable intermediates, oils, or molecules where derivatization alters stereochemistry.
The Challenge: Requires accurate computational modeling (DFT) to match experimental spectra. The Fix: Use a conformational search specific to the furan ring flexibility.
Step-by-Step Workflow:
-
Sample Prep: Dissolve 5–10 mg of the derivative in
or (IR transparent solvents). Place in a cell with a 100 path length. -
Data Acquisition: Record the VCD and IR spectra (typically 900–1400
range) using a dedicated VCD spectrometer (e.g., BioTools ChiralIR). Accumulate scans (approx. 2–4 hours) to improve Signal-to-Noise ratio. -
Computational Modeling (In Silico):
-
Perform a conformational search (Molecular Mechanics) to find low-energy conformers.
-
Optimize geometry using DFT (B3LYP/6-31G(d) or higher).
-
Calculate vibrational frequencies and rotational strengths for the R-enantiomer.
-
-
Comparison: Overlay the experimental VCD spectrum with the calculated Boltzmann-weighted spectrum.
Validation Check: The IR absorption spectrum (non-chiral) must match the calculated IR spectrum before assessing the VCD match. This confirms the computational model correctly represents the molecule's solution state.
Protocol C: X-Ray Crystallography (Salt Formation)
Best for: Final confirmation of lead compounds (Gold Standard).
The Challenge: 5-Ethyl-N-methylfuran-2-amine derivatives are often oils. The Fix: Generate crystalline salts using heavy-atom acids to facilitate anomalous dispersion (Flack parameter determination).
Step-by-Step Workflow:
-
Salt Selection: Do not use HCl (hygroscopic salts). Use Hydrobromic acid (HBr) or p-Toluenesulfonic acid . The Bromine atom provides excellent anomalous scattering for Cu K
radiation. -
Crystallization:
-
Dissolve free base in minimal hot ethanol.
-
Add stoichiometric HBr (48% aq) or p-TsOH.
-
Slow evaporation or vapor diffusion with diethyl ether.
-
-
Refinement: Refine the structure and calculate the Flack Parameter (x) .
- : Correct absolute structure.
- : Inverted structure (wrong enantiomer).
- : Racemic twin or ambiguous.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458.
-
Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configuration of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663.
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118.
Sources
A Senior Application Scientist's Guide to Comparative Docking of Furan Amine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for conducting comparative molecular docking studies of furan amine analogs against enzyme active sites. From the foundational principles of in silico screening to detailed, validated protocols and data interpretation, we present an integrated workflow designed for scientific rigor and practical application. We delve into the causality behind experimental choices, emphasizing protocol validation as a cornerstone of trustworthy results. Detailed methodologies for receptor and ligand preparation, executing docking simulations using AutoDock Vina, and robustly analyzing the output are provided. This guide is structured to empower researchers to not only generate data but also to derive meaningful, comparative insights into the therapeutic potential of furan amine analogs.
The Rationale: Why Furan Amine Analogs and Why Docking?
The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. When functionalized with an amine group, these analogs gain the ability to form critical hydrogen bonds and salt bridges, making them promising candidates for enzyme inhibitors.[1] Enzymes, as the catalysts of countless physiological processes, are prime targets for therapeutic intervention. Dysregulation of enzyme activity is a hallmark of many diseases, from cancer to viral infections.[2]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[3] This in silico approach allows for the rapid screening of libraries of compounds against a target enzyme, providing crucial insights into binding affinity and interaction patterns long before committing to costly and time-consuming synthesis and in vitro testing.[4] The goal is twofold: to predict the binding pose (conformation, position, and orientation) of the ligand and to estimate the strength of the interaction, commonly expressed as binding energy.[3][5]
A comparative study, where multiple analogs are docked to the same enzyme active site, is particularly powerful. It allows us to dissect the structure-activity relationship (SAR), revealing how subtle changes in the analog's structure—the addition of a hydroxyl group, the shift of a methyl group—can dramatically impact its binding affinity and specificity.
Designing a Robust Comparative Docking Study
A successful docking study begins with careful planning. The choices made at this stage will dictate the quality and relevance of the final results.
2.1 Selecting the Target Enzyme
The first critical step is choosing an appropriate enzyme target. This choice is typically driven by:
-
Disease Relevance: The enzyme should be a validated or promising target for the disease of interest. For example, Furin, a proprotein convertase, is implicated in pathologies ranging from cancer to infectious diseases caused by viruses and bacteria.[1][6]
-
Structural Availability: A high-resolution (typically <2.5 Å) X-ray crystal structure of the enzyme must be available in a public database like the RCSB Protein Data Bank (PDB).[7] The structure should ideally be co-crystallized with a known inhibitor, which is invaluable for validating the docking protocol.
2.2 Curating the Furan Amine Analog Library
The library of analogs should be designed to systematically explore the chemical space around the core furan amine scaffold. Variations might include:
-
Positional isomers of the amine group.
-
Different substituents on the furan ring.
-
Modifications to the amine itself (e.g., primary, secondary, tertiary).
Each analog structure must be accurately represented in a 3D format (e.g., SDF or MOL2) for the docking software to use.[8]
Detailed Methodology: A Self-Validating Workflow
Scientific trustworthiness is paramount. A docking protocol should not be a "black box." It must be validated to ensure it can reliably reproduce known experimental results before being applied to novel compounds.[9][10] This section details a self-validating workflow using industry-standard, freely available tools like AutoDock Tools, AutoDock Vina, and PyMOL.[11][12]
3.1 Step-by-Step Protocol: Receptor Preparation
The goal here is to "clean" the raw PDB file, making it suitable for docking.[13][14]
-
Obtain Structure: Download the PDB file of your target enzyme. For this guide, we'll use the example of HIV-1 Protease (PDB ID: 1HSG).
-
Isolate Protein: Open the PDB file in a text editor or molecular viewer and remove all non-protein atoms. This includes water molecules (HOH), co-factors, and any pre-existing ligands.[7]
-
Add Hydrogens: Crystal structures often do not resolve hydrogen atoms. These are critical for defining hydrogen bonds. Use a tool like AutoDock Tools (ADT) to add polar hydrogens.[15]
-
Causality: Polar hydrogens (those attached to electronegative atoms like oxygen or nitrogen) are the primary participants in hydrogen bonding, a key driver of ligand binding.[16] Adding them is essential for an accurate energy calculation.
-
-
Assign Charges: The scoring function requires each atom to have a partial charge. Use ADT to add Kollman charges to the protein.[12]
-
Save as PDBQT: Save the prepared receptor in the PDBQT file format, which includes the required charge and atom type information for AutoDock Vina.[7]
3.2 Step-by-Step Protocol: Ligand Preparation
Each furan amine analog must also be prepared.
-
Generate 3D Structure: Start with a 2D representation (e.g., from PubChem) and convert it to a 3D structure.
-
Energy Minimization: The initial 3D structure may be in a high-energy, unrealistic conformation. Perform energy minimization using a suitable force field to find a low-energy, stable conformation.
-
Add Charges & Define Torsions: Use ADT to add Gasteiger charges and detect the rotatable bonds (torsions) in the ligand.[7]
-
Save as PDBQT: Save the final prepared ligand in the PDBQT format.
3.3 Step-by-Step Protocol: Protocol Validation via Re-Docking
This is the most critical step for ensuring the trustworthiness of your results.[9] The goal is to prove that your chosen docking parameters can accurately reproduce the experimentally determined binding pose of a known ligand.
-
Extract Native Ligand: From the original, unaltered PDB file, extract the co-crystallized ligand.
-
Prepare Native Ligand: Prepare this ligand using the exact same procedure outlined in section 3.2.
-
Define the Grid Box: The grid box is a 3D cube that defines the search space for the docking algorithm.[18] Center this box on the position of the native ligand in the crystal structure. The size should be large enough to accommodate the ligand and allow for some rotational and translational freedom.
-
Perform Re-Docking: Dock the prepared native ligand back into the prepared receptor using AutoDock Vina.
-
Calculate RMSD: Superimpose the lowest-energy docked pose with the original crystal structure pose of the ligand. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[19] If the RMSD is higher, you must refine your protocol (e.g., adjust the grid box size or position) and repeat the validation.
-
3.4 Step-by-Step Protocol: Production Docking
Once the protocol is validated, you can confidently dock your library of furan amine analogs.
-
Execute Docking: Using the validated parameters (receptor file, grid box definition), run AutoDock Vina for each prepared analog in your library.[11]
-
Output: Vina will generate an output file for each analog containing several predicted binding poses and their corresponding binding affinities (in kcal/mol).[20]
Data Analysis and Comparative Interpretation
The output of a docking run is rich with data. The skill lies in extracting meaningful comparisons.[21]
4.1 Key Metrics for Comparison
-
Binding Affinity (kcal/mol): This is the primary metric from the scoring function. More negative values indicate a stronger predicted binding affinity.[5][22] A general rule of thumb for interpreting these scores is:
-
< -10 kcal/mol: Strong interaction
-
-7 to -9 kcal/mol: Moderate interaction
-
> -6 kcal/mol: Weak interaction[23]
-
-
Interacting Residues: Identify the specific amino acid residues in the enzyme's active site that form interactions with the ligand.
-
Interaction Type: Characterize the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). Hydrogen bonds are particularly crucial for specificity and affinity.[16][24]
4.2 Visualization and Pose Analysis
Numerical scores alone are insufficient. You must visually inspect the top-ranked poses for each analog using a molecular visualization tool like PyMOL or Chimera.[25][26]
-
Load Structures: Load the prepared receptor PDBQT file and the docked ligand output file.
-
Analyze Interactions: Display the key interacting residues identified from the docking log. Measure hydrogen bond distances (typically < 3.5 Å) and look for favorable hydrophobic contacts.
-
Compare Poses: Overlay the best poses of different analogs. Does a more potent analog (lower binding energy) form an extra hydrogen bond? Does a bulky substituent on a weaker analog cause a steric clash with a residue? This visual comparison is the key to understanding the SAR.
4.3 Summarizing Data for Comparison
Consolidate your findings into a clear, comparative table. This allows for at-a-glance identification of the most promising candidates.
| Analog ID | 2D Structure | Binding Affinity (kcal/mol) | Key Interacting Residues (H-Bonds) | Key Interacting Residues (Hydrophobic) |
| FA-01 | [Image] | -9.8 | Ser134, Gly201 | Val55, Ile102 |
| FA-02 | [Image] | -8.5 | Ser134 | Val55, Ile102, Phe150 |
| FA-03 | [Image] | -7.2 | Gly201 | Val55 |
| Control | [Image] | -9.5 | Ser134, Gly201 | Val55, Ile102 |
Table 1: Hypothetical comparative docking results for a series of furan amine (FA) analogs against a target enzyme. The native ligand is included as a control.
From this hypothetical data, one could hypothesize that the modifications in analog FA-01 lead to the strongest binding affinity, even surpassing the control. The loss of a hydrogen bond in FA-03 correlates with its significantly weaker binding energy, providing a clear direction for future analog design.
Conclusion and Future Outlook
Comparative molecular docking is an indispensable tool in modern drug discovery. By following a rigorous, self-validating workflow, researchers can efficiently screen compound libraries, prioritize candidates for synthesis, and build a deep, mechanistic understanding of structure-activity relationships. The insights gained from comparing the binding modes of a series of analogs like the furan amines provide a rational basis for designing next-generation inhibitors with improved potency and selectivity. The results from these in silico experiments form a critical hypothesis that must then be confirmed through experimental in vitro and in vivo validation.
References
-
Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery. IntechOpen. Available at: [Link]
-
Greg, I. (2012). Session 4: Introduction to in silico docking. University of Oxford. Available at: [Link]
-
Bioinformatics Review. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. Available at: [Link]
-
Scripps Research. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. Available at: [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]
-
Bioinformatics Academy. (2023). Docking Result Analysis and Validation with Discovery Studio. YouTube. Available at: [Link]
-
Pingaew, R., et al. (2023). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. RSC Medicinal Chemistry. Available at: [Link]
-
Dr. Ammar. (2022). Visualization of Molecular Docking result by PyMOL. YouTube. Available at: [Link]
-
Rockwell, N. C., et al. (2009). Inhibition of Furin/Proprotein Convertase-catalyzed Surface and Intracellular Processing by Small Molecules. Journal of Biological Chemistry. Available at: [Link]
-
Boobbyer, D. N., Goodford, P. J., McWhinnie, P. M., & Wade, R. C. (1989). The role of hydrogen-bonds in drug binding. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Dahmoshi, H. O., et al. (2023). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Scientific Reports. Available at: [Link]
-
Gentile, F., et al. (2018). Binding Affinity via Docking: Fact and Fiction. Molecules. Available at: [Link]
-
The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. Available at: [Link]
-
Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]
-
Various Authors. (2024). How to interprete and analyze molecular docking results?. ResearchGate. Available at: [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]
-
Singh, S., et al. (2022). Hydrogen Bonding Penalty upon Ligand Binding. Journal of Chemical Information and Modeling. Available at: [Link]
-
Uddin, M. J., et al. (2024). Development and Prospects of Furin Inhibitors for Therapeutic Applications. Molecules. Available at: [Link]
-
Various Authors. (2019). Molecular docking proteins preparation. ResearchGate. Available at: [Link]
-
Wieder, O., et al. (2017). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Available at: [Link]
-
Forli, S., et al. (2022). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
